Mazdutide
Descripción
Propiedades
Número CAS |
2259884-03-0 |
|---|---|
Fórmula molecular |
C207H317N45O65 |
Peso molecular |
4476 g/mol |
Nombre IUPAC |
20-[[(1S)-4-[2-[2-[2-[2-[2-[2-[[(5S)-5-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-5-amino-2-[[2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-2-methylpropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]hexanoyl]amino]propanoyl]amino]-6-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-6-oxohexyl]amino]-2-oxoethoxy]ethoxy]ethylamino]-2-oxoethoxy]ethoxy]ethylamino]-1-carboxy-4-oxobutyl]amino]-20-oxoicosanoic acid |
InChI |
InChI=1S/C207H317N45O65/c1-116(2)93-144(189(295)230-138(70-76-168(271)272)179(285)221-107-162(264)219-109-166(268)252-86-46-57-157(252)201(307)245-154(110-253)181(287)220-106-159(213)261)234-190(296)145(94-117(3)4)236-194(300)151(100-127-104-218-133-52-37-36-51-131(127)133)240-188(294)142(73-79-171(277)278)233-202(308)174(119(7)8)249-197(303)149(96-123-47-30-28-31-48-123)238-187(293)141(72-78-170(275)276)231-183(289)135(56-41-45-83-215-164(266)113-316-91-90-315-88-85-217-165(267)114-317-92-89-314-87-84-216-160(262)75-69-143(205(311)312)225-161(263)58-34-26-24-22-20-18-16-14-15-17-19-21-23-25-27-35-59-167(269)270)226-177(283)120(9)224-182(288)134(53-38-42-80-208)227-184(290)136(54-39-43-81-209)228-186(292)140(71-77-169(273)274)232-195(301)152(102-172(279)280)241-191(297)146(95-118(5)6)235-192(298)147(98-125-60-64-129(258)65-61-125)237-185(291)137(55-40-44-82-210)229-199(305)155(111-254)244-193(299)148(99-126-62-66-130(259)67-63-126)239-196(302)153(103-173(281)282)242-200(306)156(112-255)246-204(310)176(122(11)257)250-198(304)150(97-124-49-32-29-33-50-124)243-203(309)175(121(10)256)248-163(265)108-222-180(286)139(68-74-158(212)260)247-206(313)207(12,13)251-178(284)132(211)101-128-105-214-115-223-128/h28-33,36-37,47-52,60-67,104-105,115-122,132,134-157,174-176,218,253-259H,14-27,34-35,38-46,53-59,68-103,106-114,208-211H2,1-13H3,(H2,212,260)(H2,213,261)(H,214,223)(H,215,266)(H,216,262)(H,217,267)(H,219,264)(H,220,287)(H,221,285)(H,222,286)(H,224,288)(H,225,263)(H,226,283)(H,227,290)(H,228,292)(H,229,305)(H,230,295)(H,231,289)(H,232,301)(H,233,308)(H,234,296)(H,235,298)(H,236,300)(H,237,291)(H,238,293)(H,239,302)(H,240,294)(H,241,297)(H,242,306)(H,243,309)(H,244,299)(H,245,307)(H,246,310)(H,247,313)(H,248,265)(H,249,303)(H,250,304)(H,251,284)(H,269,270)(H,271,272)(H,273,274)(H,275,276)(H,277,278)(H,279,280)(H,281,282)(H,311,312)/t120-,121+,122+,132-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,174-,175-,176-/m0/s1 |
Clave InChI |
XRBYWQZGSZWYEJ-HMQIFOERSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Pharmacodynamics of Mazdutide in Animal Models: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mazdutide (B15498200) (also known as IBI362 or LY3305677) is a novel, long-acting dual agonist of the glucagon-like peptide-1 receptor (GLP-1R) and the glucagon (B607659) receptor (GCGR).[1][2] This synthetic peptide, an analogue of mammalian oxyntomodulin, is under investigation for the treatment of type 2 diabetes (T2DM) and obesity.[1][3] Its dual mechanism of action is designed to leverage the synergistic effects of GLP-1R and GCGR activation to achieve superior metabolic benefits compared to single-agonist therapies.[4][5] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound as demonstrated in various preclinical animal models, with a focus on its effects on body weight, glucose homeostasis, food intake, and lipid metabolism.
Core Mechanism of Action: Dual Receptor Agonism
This compound exerts its effects by simultaneously activating GLP-1 and glucagon receptors.[4][5]
-
GLP-1 Receptor (GLP-1R) Activation: Similar to other GLP-1R agonists, this compound's activity at this receptor promotes insulin (B600854) secretion in a glucose-dependent manner, suppresses glucagon release, slows gastric emptying, and reduces appetite.[4][6][7] These actions collectively contribute to improved glycemic control and weight loss.
-
Glucagon Receptor (GCGR) Activation: The engagement of the glucagon receptor by this compound is thought to increase energy expenditure and enhance hepatic fat metabolism.[2][3][8] This includes promoting lipolysis and fat oxidation.[4][6]
This dual agonism offers a multi-faceted approach to metabolic regulation, addressing both energy intake and expenditure.[4]
Signaling Pathway of this compound
Caption: Signaling pathway of this compound's dual receptor agonism.
Pharmacodynamics in Animal Models
Effects on Body Weight and Food Intake
Studies in db/db mice, a model of type 2 diabetes, have demonstrated significant effects of this compound on body weight and food intake.[9]
Table 1: Effects of this compound on Body Weight in db/db Mice
| Treatment Group | Dose (μg/kg) | Duration | Outcome |
| This compound | 50, 100, 200 | 12 weeks | Significant, dose-dependent body weight loss compared to vehicle.[9] |
| Dulaglutide | 200 | 12 weeks | Significant body weight loss compared to vehicle.[9] |
| Vehicle (Saline) | - | 12 weeks | - |
Table 2: Effects of this compound on Food and Water Intake in db/db Mice
| Treatment Group | Dose (μg/kg) | Duration | Outcome |
| This compound | 50, 100, 200 | 24 hours - 12 weeks | Significant, dose-dependent reduction in food and water intake.[9] |
| Vehicle (Saline) | - | 12 weeks | - |
Experimental Protocol: Body Weight and Food Intake Assessment in db/db Mice
This protocol is based on methodologies described for studies with this compound in db/db mice.[9]
Caption: Workflow for body weight and food intake studies.
Effects on Glucose Metabolism
This compound has demonstrated significant improvements in glucose control in animal models. In db/db mice, treatment with this compound for 12 weeks resulted in a reduction of blood glucose levels compared to the vehicle-treated group.[9] While there was an initial sharp decrease in fasting glucose, attributed to the marked reduction in food intake, glucose levels stabilized at significantly lower levels over the course of the study.[9]
Effects on Lipid Metabolism
Preclinical studies suggest that this compound enhances fat utilization and may reduce lipogenesis.[4] In a study on hyperuricemic rats, this compound treatment led to a marked increase in the expression of genes involved in fatty acid oxidation (e.g., Cpt1a, Fabp1, Apoa1, Acox1, Acaa1a) and a downregulation of genes related to fatty acid synthesis (Acaca, Fasn).[10] This indicates a metabolic shift towards fatty acid oxidation.[10]
Effects on Energy Expenditure
A key proposed benefit of the dual GLP-1R/GCGR agonism of this compound is an increase in energy expenditure, primarily through the activation of the glucagon receptor.[2][3] In mice, this compound has been shown to increase energy expenditure.[1] This effect, combined with appetite suppression, is thought to contribute to its robust weight loss effects.[7]
Cardiovascular and Other Metabolic Benefits
In addition to its primary effects on weight and glucose, preclinical and clinical findings suggest broader cardiometabolic benefits. These include improvements in blood pressure, lipid profiles (triglycerides and cholesterol), and serum uric acid levels.[3][11][12]
Conclusion
The pharmacodynamics of this compound in animal models demonstrate a potent and multifaceted metabolic agent. Its dual agonism of GLP-1 and glucagon receptors leads to significant reductions in body weight and food intake, robust improvements in glycemic control, and beneficial effects on lipid metabolism, partly through increased energy expenditure and a shift towards fatty acid oxidation. These preclinical findings provide a strong rationale for the ongoing clinical development of this compound as a promising therapeutic option for obesity and type 2 diabetes. Further research in animal models will continue to elucidate the full spectrum of its metabolic effects and underlying mechanisms.
References
- 1. Safety and efficacy of a GLP-1 and glucagon receptor dual agonist this compound (IBI362) 9 mg and 10 mg in Chinese adults with overweight or obesity: A randomised, placebo-controlled, multiple-ascending-dose phase 1b trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a dual agonist targeting GLP-1R and GCGR, mitigates diabetes-associated cognitive dysfunction: mechanistic insights from multi-omics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bariatricnews.net [bariatricnews.net]
- 4. polarispeptides.com [polarispeptides.com]
- 5. nbinno.com [nbinno.com]
- 6. tydes.is [tydes.is]
- 7. nbinno.com [nbinno.com]
- 8. Innovent Announces this compound, First Dual GCG/GLP-1 Receptor Agonist, Received Approval from China's NMPA for Chronic Weight Management [prnewswire.com]
- 9. This compound, a dual agonist targeting GLP-1R and GCGR, mitigates diabetes-associated cognitive dysfunction: mechanistic insights from multi-omics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Innovent’s this compound meets endpoints in phase III obesity trial | BioWorld [bioworld.com]
- 12. Innovent Announces Publication of this compound (IBI362) Phase 2 Full Results in Chinese Patients with Overweight or Obesity in Nature Communications [prnewswire.com]
An In-depth Technical Guide to Investigational Dual GLP-1/GCG Receptor Agonists
Introduction
The global rise of metabolic disorders, including obesity, type 2 diabetes (T2D), and metabolic dysfunction-associated steatohepatitis (MASH), has spurred the development of novel therapeutics. A promising class of investigational drugs is the dual glucagon-like peptide-1 (GLP-1) and glucagon (B607659) (GCG) receptor agonists. These unimolecular polypharmacological agents are designed to harness the synergistic effects of two key gut hormones to achieve superior metabolic control and weight loss compared to single-agonist therapies.[1][2]
GLP-1 receptor (GLP-1R) activation is known to enhance glucose-dependent insulin (B600854) secretion, suppress glucagon release, delay gastric emptying, and reduce appetite.[3] Conversely, glucagon receptor (GCGR) activation primarily acts on the liver to increase energy expenditure, stimulate fat oxidation, and reduce hepatic fat.[4][5] By combining these mechanisms, dual GLP-1/GCG agonists offer a multi-faceted approach to treating complex metabolic diseases.[6] This guide provides a detailed overview of the core science, clinical data, and experimental methodologies related to the leading investigational dual GLP-1/GCG agonists.
Core Mechanism of Action: Synergistic Signaling
The therapeutic rationale for dual GLP-1/GCG agonists lies in the complementary actions of the two signaling pathways. Both GLP-1R and GCGR are Class B G protein-coupled receptors (GPCRs) that primarily couple to the Gαs subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[7]
-
GLP-1R Activation : Promotes satiety through central nervous system pathways, improves insulin secretion from pancreatic β-cells in a glucose-dependent manner, and suppresses glucagon secretion from α-cells.[3][8]
-
GCGR Activation : Increases energy expenditure, enhances hepatic fat oxidation and lipolysis, and stimulates the production of fibroblast growth factor 21 (FGF21), which has beneficial effects on lipid metabolism.[2][5]
The combination is designed to maximize weight loss through both appetite reduction (GLP-1) and increased energy expenditure (GCG), while the potent insulinotropic and glucagonostatic effects of GLP-1 are expected to mitigate any potential hyperglycemic effects of glucagon.[9]
Investigational Agents and Clinical Data
Several dual GLP-1/GCG agonists are currently in various stages of clinical development. The following sections summarize the quantitative data for the most prominent candidates.
Survodutide (BI 456906)
Developed by Boehringer Ingelheim and Zealand Pharma, survodutide has shown significant efficacy in treating both obesity and MASH.[10] It was granted Fast Track Designation by the U.S. FDA for MASH with fibrosis in 2021.[11]
Table 1: Survodutide - Phase 2 Clinical Trial Data in Overweight/Obesity
| Endpoint | Placebo | 0.6 mg | 2.4 mg | 3.6 mg | 4.8 mg |
|---|---|---|---|---|---|
| Mean Weight Loss (%) at 46 Weeks | - | - | - | - | ~15% to 19%[10][12] |
| Participants Achieving ≥5% Weight Loss (%) | 25.9 | - | - | - | 82.8[10] |
| Participants Achieving ≥10% Weight Loss (%) | - | - | - | - | 68.8[10] |
| Participants Achieving ≥15% Weight Loss (%) | - | - | - | - | 54.7[10] |
| Participants Achieving ≥20% Weight Loss (%) | 0 | - | - | - | Up to 40%*[12] |
Note: In participants who reached the highest two doses.
Table 2: Survodutide - Phase 2 Clinical Trial Data in MASH
| Endpoint | Placebo | Survodutide (all doses) |
|---|---|---|
| MASH Improvement without Worsening of Fibrosis (%) at 48 Weeks | 18.2 | Up to 83.0[11][13] |
| Improvement in Liver Fibrosis (%) | - | Statistically Significant[11] |
Note: Doses explored were 2.4 mg, 4.8 mg, and 6.0 mg.[13]
Mazdutide (B15498200) (IBI362)
Developed by Innovent Biologics in partnership with Eli Lilly, this compound is an oxyntomodulin (OXM) analogue that has demonstrated robust efficacy in weight loss and glycemic control, particularly in Chinese populations.[14][15]
Table 3: this compound - Phase 3 (GLORY-1) Trial Data in Overweight/Obesity (Chinese Adults)
| Endpoint (at 48 Weeks) | Placebo | 4 mg | 6 mg |
|---|---|---|---|
| Mean Weight Loss (%) | - | - | -14.3%[16] |
| Waist Circumference Reduction (cm) | -1.48 | -9.48 | -10.96[16] |
| Liver Fat Content Reduction (%) | -5.3 | - | -80.2*[16] |
Note: Exploratory analysis.
Table 4: this compound - Phase 3 (DREAMS-1) Trial Data in Type 2 Diabetes (Chinese Adults)
| Endpoint | Placebo | 4 mg | 6 mg |
|---|---|---|---|
| HbA1c Reduction (%) at 24 Weeks | -0.14 | -1.57 | -2.15[14] |
| Mean Weight Loss (%) at 48 Weeks | - | - | -9.6[14] |
Table 5: this compound - Phase 1b Trial Data in Overweight/Obesity (Chinese Adults)
| Endpoint | Placebo | 9 mg (at 12 Weeks) | 10 mg (at 16 Weeks) |
|---|---|---|---|
| Mean Weight Loss (%) | -1.8 | -11.7 | -6.2*[17] |
Note: The 10mg cohort had a shorter treatment duration for this endpoint measurement.
Pemvidutide (ALT-801)
Pemvidutide, developed by Altimmune, is a peptide-based GLP-1/GCG dual agonist being investigated for obesity and MASH.[18]
Table 6: Pemvidutide - Phase 2 (MOMENTUM) Trial Data in Obesity
| Endpoint (at 48 Weeks) | Placebo | 1.2 mg | 1.8 mg | 2.4 mg |
|---|---|---|---|---|
| Mean Weight Loss (%) | -2.2 | -10.3 | -11.2 | -15.6[18] |
| Participants Achieving ≥10% Weight Loss (%) at 24 Weeks | - | ~50% | ~50% | -[19] |
| Participants Achieving ≥15% Weight Loss (%) at 24 Weeks | - | ~20% | ~20% | -[19] |
| Serum Lipid Reduction (%) | - | -28 | -26 | -38[18] |
Table 7: Pemvidutide - Phase 1b Trial Data in NAFLD
| Endpoint | Placebo | 1.8 mg | 2.4 mg |
|---|---|---|---|
| Relative Reduction in Liver Fat (%) | -4.4 | -68.5 | -[20] |
| Mean Weight Loss, Non-diabetic (%) | -0.2 | -4.9 | -[20] |
| Mean Weight Loss, Diabetic (%) | -0.5 | -3.8 | -4.4[20] |
Experimental Protocols
The clinical investigation of dual GLP-1/GCG agonists typically follows a randomized, double-blind, placebo-controlled trial design.
Example Protocol: Phase 2 Obesity Trial (Survodutide)
-
Study Design : A multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.[10]
-
Participant Population : Adults with a body mass index (BMI) of ≥27 kg/m ² without type 2 diabetes. The mean baseline weight was approximately 105.7 kg and mean BMI was 37.1 kg/m ².[10]
-
Randomization : 387 participants were randomized into five arms: placebo, or survodutide at 0.6 mg, 2.4 mg, 3.6 mg, or 4.8 mg.[10]
-
Treatment Protocol :
-
Primary Endpoint : Percentage change in body weight from baseline to week 46.[12]
-
Secondary Endpoints : Proportion of participants achieving weight loss of ≥5%, ≥10%, and ≥15%; changes in waist circumference and blood pressure.[21]
-
Safety Assessment : Monitoring of adverse events (AEs), with a focus on gastrointestinal side effects, vital signs, and laboratory parameters throughout the study.
Preclinical Rationale and Development
The clinical development of dual GLP-1/GCG agonists was built on extensive preclinical research. Studies in diet-induced obese (DIO) animal models, including mice and non-human primates, demonstrated that these co-agonists could normalize adiposity and glucose tolerance.[22][23] The observed weight reduction was attributed to a dual mechanism of decreased food intake and increased energy expenditure.[22] Furthermore, preclinical studies suggested that GCG agonism could reduce hepatic steatosis, providing a strong rationale for investigating these agents in MASH.[24][25] These studies were crucial for optimizing the relative balance of GLP-1R and GCGR activity to maximize therapeutic benefits while minimizing potential risks, such as the hyperglycemic effect of glucagon.[26]
Safety and Tolerability Profile
Across the clinical trial programs, dual GLP-1/GCG agonists have demonstrated a safety profile consistent with the GLP-1 receptor agonist class.
-
Common Adverse Events : The most frequently reported treatment-emergent adverse events are gastrointestinal in nature.[17] These typically include nausea, diarrhea, vomiting, and decreased appetite.[16][17]
-
Severity : Most of these events are reported as mild to moderate in severity and often occur during the initial dose-escalation period.[27]
-
Discontinuation Rates : Discontinuation of the study drug due to adverse events has generally been low and comparable to placebo in some studies.[27]
-
Hypoglycemia : The incidence of clinically significant hypoglycemia has been low, with no severe cases reported in several key trials.[14]
Conclusion and Future Directions
Investigational dual GLP-1/GCG receptor agonists represent a transformative approach in cardiometabolic medicine. Clinical data from agents like survodutide, this compound, and pemvidutide consistently demonstrate superior weight loss and improvements in metabolic parameters compared to existing therapies. Their unique mechanism of action, particularly the glucagon-mediated increase in energy expenditure and direct effects on the liver, positions them as highly promising candidates for treating obesity and MASH.[13]
Ongoing and planned Phase 3 trials will further elucidate the long-term efficacy, cardiovascular safety, and full therapeutic potential of this class.[21] As these molecules advance, they are poised to redefine the standard of care for a spectrum of interconnected metabolic diseases, offering a comprehensive treatment that addresses weight, glucose control, and hepatic health simultaneously.[6]
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. GLP-1, GIP and glucagon receptor poly-agonists: A new era in obesity pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Next generation dual GLP-1/GIP, GLP-1/glucagon, and triple GLP-1/GIP/glucagon agonists: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of incretin co-agonists: Transformative advances in cardiometabolic healthcare - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of Dual Glucagon and Glucagon-like Peptide-1 Receptor Agonists Across the Cardiometabolic Continuum: A Review of Current Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Unlocking the multifaceted roles of GLP-1: Physiological functions and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual GLP-1 and glucagon receptor agonist improves glycemic control and reduces body weight - - PACE-CME [pace-cme.org]
- 10. ajmc.com [ajmc.com]
- 11. Survodutide Phase II trial shows 83% of adults treated [globenewswire.com]
- 12. Pardon Our Interruption [boehringer-ingelheim.com]
- 13. boehringer-ingelheim.com [boehringer-ingelheim.com]
- 14. Innovent Announces Successful Phase 3 Trial Results for this compound in China [clival.com]
- 15. Innovent Announces the First Phase 3 Clinical Trial of this compound in Chinese Adults with Overweight or Obesity Met the Primary and All Key Secondary Endpoints, and Plans to Submit NDA of this compound to the NMPA - BioSpace [biospace.com]
- 16. Innovent Unveils Phase 3 this compound Weight Management Study Results at ADA's 84th Sessions [synapse.patsnap.com]
- 17. Safety and efficacy of a GLP-1 and glucagon receptor dual agonist this compound (IBI362) 9 mg and 10 mg in Chinese adults with overweight or obesity: A randomised, placebo-controlled, multiple-ascending-dose phase 1b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ADA 2024: Altimmune’s GLP-1 drug shows weight loss potential - Clinical Trials Arena [clinicaltrialsarena.com]
- 19. biospace.com [biospace.com]
- 20. firstwordpharma.com [firstwordpharma.com]
- 21. firstwordpharma.com [firstwordpharma.com]
- 22. researchgate.net [researchgate.net]
- 23. gubra.dk [gubra.dk]
- 24. Glucagon Receptor Signaling and Glucagon Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. The Effects of Dual GLP-1/Glucagon Receptor Agonists with Different Receptor Selectivity in Mouse Models of Obesity and Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Innovent Presents the Results of the First Phase 3 Study of this compound for Weight Management at the ADA's 84th Scientific Sessions [prnewswire.com]
Mazdutide's Impact on Energy Expenditure: A Technical Whitepaper
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mazdutide (B15498200) is an investigational dual agonist of the glucagon-like peptide-1 (GLP-1) and glucagon (B607659) (GCG) receptors, currently under development for the treatment of obesity and type 2 diabetes. Its unique mechanism of action, which combines the appetite-suppressing effects of GLP-1 receptor activation with the energy expenditure-enhancing properties of glucagon receptor (GCGR) activation, positions it as a promising therapeutic agent. This document provides a comprehensive technical overview of the effects of this compound on energy expenditure, summarizing key preclinical and clinical findings, detailing experimental methodologies, and illustrating the underlying signaling pathways. While clinical trials have demonstrated significant weight loss, direct quantitative data on this compound's effect on human energy expenditure from these trials is not yet publicly available. Preclinical evidence, however, strongly supports a mechanism involving increased energy expenditure.
Core Mechanism of Action: Dual Agonism for Synergistic Effects
This compound is a synthetic analogue of the mammalian hormone oxyntomodulin, which naturally activates both GLP-1 and glucagon receptors.[1][2][3] This dual agonism is key to its metabolic effects.
-
GLP-1 Receptor (GLP-1R) Activation: Primarily impacts energy intake by promoting satiety, slowing gastric emptying, and enhancing insulin (B600854) secretion.[4][5][6][7][8]
-
Glucagon Receptor (GCGR) Activation: This is the central mechanism through which this compound is proposed to increase energy expenditure.[1][2][3][4][5] Activation of GCGR in the liver and adipose tissue is known to promote lipolysis, enhance fat oxidation, and increase the basal metabolic rate, contributing to greater energy expenditure through thermogenesis.[4][5][6][7][8]
This combined action is hypothesized to produce synergistic effects on weight loss and glycemic regulation, addressing both the "calories in" and "calories out" sides of the energy balance equation.[4]
Signaling Pathway
The activation of the glucagon receptor by this compound initiates a signaling cascade that ultimately leads to increased energy expenditure. The primary pathway involves the Gs alpha subunit of the G protein-coupled receptor, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets involved in lipid metabolism and thermogenesis.
Preclinical Evidence of Increased Energy Expenditure
Preclinical studies in animal models have provided direct evidence for this compound's effect on energy expenditure. A study in male db/db mice, a model for type 2 diabetes, demonstrated that this compound treatment leads to enhanced energy expenditure.[9] While specific quantitative data from this study is not detailed in the available literature, the findings support the proposed mechanism of action.
Experimental Protocol: Indirect Calorimetry in Rodent Models
The standard method for assessing energy expenditure in preclinical models is indirect calorimetry. This technique measures oxygen consumption (VO2) and carbon dioxide production (VCO2) to calculate the respiratory exchange ratio (RER) and total energy expenditure.
Objective: To quantify the effect of this compound on total energy expenditure, substrate utilization (fat vs. carbohydrate oxidation), and physical activity.
Materials and Methods:
-
Animal Model: Diet-induced obese (DIO) mice or genetic models of obesity and diabetes (e.g., db/db mice).
-
Housing: Mice are individually housed in metabolic cages (e.g., from Columbus Instruments or TSE Systems) equipped for indirect calorimetry.
-
Acclimatization: Animals are acclimated to the metabolic cages for a period of at least 24-48 hours before data collection to minimize stress-related artifacts.
-
Treatment: Mice are administered this compound or a vehicle control via subcutaneous injection at specified doses and frequencies.
-
Data Collection:
-
VO2 and VCO2 are measured continuously in an open-flow respirometric system.
-
Food and water intake are monitored continuously using automated sensors.
-
Locomotor activity is recorded using infrared beams.
-
Data is typically collected over a 24- to 72-hour period to assess both light and dark cycles.
-
-
Data Analysis:
-
Energy Expenditure (EE): Calculated using the Weir formula: EE (kcal/hr) = 3.941 * VO2 + 1.106 * VCO2.
-
Respiratory Exchange Ratio (RER): Calculated as the ratio of VCO2 to VO2. An RER value approaching 0.7 indicates predominantly fat oxidation, while a value of 1.0 indicates carbohydrate oxidation.
-
Statistical Analysis: Data is typically analyzed using ANCOVA, with body weight as a covariate, to determine the true effect of the drug on energy expenditure independent of changes in body mass.
-
Clinical Trial Evidence
Multiple Phase 2 and Phase 3 clinical trials have demonstrated the efficacy of this compound in inducing significant weight loss and improving various cardiometabolic parameters in individuals with overweight or obesity, with or without type 2 diabetes. While these trials did not report direct measurements of energy expenditure as primary or key secondary endpoints, the substantial weight loss observed is strong indirect evidence of an impact on energy balance, likely involving both reduced energy intake and increased energy expenditure.
Summary of Key Clinical Trial Data
The following tables summarize the study design and key efficacy results from major clinical trials of this compound.
Table 1: GLORY-1 Phase 3 Study in Chinese Adults with Overweight or Obesity
| Parameter | Placebo (n=205) | This compound 4 mg (n=203) | This compound 6 mg (n=202) |
| Study Design | Randomized, double-blind, placebo-controlled | ||
| Duration | 48 weeks | ||
| Primary Endpoint (Week 32) | |||
| Mean % Weight Change | - | Superior to placebo | Superior to placebo |
| % Participants with ≥5% Weight Loss | 10.9% | 76.3% | 84.0% |
| Key Secondary Endpoints (Week 48) | |||
| Mean % Weight Change | -0.5% | -12.0% | -14.8% |
| % Participants with ≥5% Weight Loss | 11.5% | 73.5% | 82.8% |
| % Participants with ≥10% Weight Loss | - | - | - |
| % Participants with ≥15% Weight Loss | 2.1% | 37.0% | 50.6% |
| Mean Change in Waist Circumference (cm) | -1.5 cm | -9.5 cm | -11.0 cm |
| Data from the GLORY-1 trial.[1] |
Table 2: DREAMS-3 Phase 3 Head-to-Head Study vs. Semaglutide in Chinese Adults with T2D and Obesity
| Parameter | Semaglutide 1 mg (n=174) | This compound 6 mg (n=175) |
| Study Design | Randomized, open-label, active-controlled | |
| Duration | 32 weeks | |
| Primary Endpoint (Week 32) | ||
| % Participants with HbA1c <7.0% AND ≥10% Weight Loss | 21.0% | 48.0% |
| Secondary Endpoints (Week 32) | ||
| Mean Change in HbA1c | -1.84% | -2.03% |
| Mean % Weight Reduction | 6.00% | 10.29% |
| Data from the DREAMS-3 trial.[10] |
Table 3: Phase 2 Study in Chinese Adults with Obesity
| Parameter | Placebo | This compound 9 mg |
| Study Design | Randomized, double-blind, placebo-controlled | |
| Duration | 48 weeks | |
| Primary Endpoint (Week 24) | ||
| Placebo-Adjusted Mean % Weight Change | - | -18.6% |
| Other Endpoints | ||
| % Participants with ≥15% Weight Loss (Week 48) | - | 51.2% |
| % Participants with ≥20% Weight Loss (Week 48) | - | 34.9% |
| Reduction in Liver Fat Content (Week 24) | - | 73.3% |
| Data from a Phase 2 trial in Chinese adults with obesity.[11][12] |
Discussion and Future Directions
The available evidence strongly suggests that this compound's mechanism of action includes an increase in energy expenditure, primarily mediated by the activation of the glucagon receptor. This is supported by preclinical studies and the significant weight loss observed in large-scale clinical trials.
However, a notable gap in the current body of knowledge is the absence of direct, quantitative measurements of resting or total energy expenditure in humans treated with this compound. Future clinical studies incorporating indirect calorimetry would be invaluable to:
-
Quantify the precise contribution of increased energy expenditure to this compound-induced weight loss.
-
Determine the dose-response relationship between this compound and energy expenditure.
-
Assess the long-term effects of this compound on metabolic adaptation, the natural decrease in energy expenditure that occurs with weight loss.
Such data would provide a more complete understanding of this compound's metabolic effects and further solidify its position as a novel therapeutic agent for obesity and related metabolic disorders.
Conclusion
This compound is a promising dual GLP-1/glucagon receptor agonist that induces substantial weight loss. Its mechanism is understood to involve both a reduction in energy intake via GLP-1R activation and an increase in energy expenditure through GCGR signaling. While robust clinical data demonstrates its efficacy in weight reduction, direct quantitative evidence of its impact on energy expenditure in humans is needed to fully elucidate its metabolic profile. The preclinical data are supportive of this mechanism, and the profound weight loss seen in clinical trials provides strong indirect evidence for a significant effect on energy balance. Further research focusing on direct measurements of energy expenditure will be crucial for a comprehensive understanding of this novel therapeutic.
References
- 1. Phase 3 Clinical Study of this compound in Chinese Adults with Overweight or Obesity (GLORY-1) Published in The New England Journal of Medicine (NEJM) [prnewswire.com]
- 2. Second phase III trial of this compound in Chinese patients with type 2 diabetes met study endpoints, and Innovent Biologics plans to submit NDA of this compound to the NMPA. - Medthority [medthority.com]
- 3. bariatricnews.net [bariatricnews.net]
- 4. bariatricnews.net [bariatricnews.net]
- 5. Innovent Updates on this compound GLORY-1 Study and Biomedicine Pipeline [synapse.patsnap.com]
- 6. Innovent Unveils Phase 3 this compound Weight Management Study Results at ADA's 84th Sessions [synapse.patsnap.com]
- 7. Innovent Presents the Results of the First Phase 3 Study of this compound for Weight Management at the ADA's 84th Scientific Sessions [prnewswire.com]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. biospace.com [biospace.com]
- 10. This compound, a dual agonist targeting GLP-1R and GCGR, mitigates diabetes-associated cognitive dysfunction: mechanistic insights from multi-omics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Innovent's this compound Shows Superiority in Glycemic Control with Weight Loss over Semaglutide in a Head-to-head Phase 3 Clinical Trial DREAMS-3 [prnewswire.com]
- 12. Liraglutide Activates Type 2 Deiodinase and Enhances β3-Adrenergic-Induced Thermogenesis in Mouse Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
Early Research on Mazdutide and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mazdutide (B15498200), also known as IBI362 or LY3305677, is an investigational long-acting dual agonist of the glucagon-like peptide-1 receptor (GLP-1R) and the glucagon (B607659) receptor (GCGR).[1][2][3][4] As a synthetic analog of the mammalian gut hormone oxyntomodulin, this compound is designed to leverage the synergistic effects of activating both the GLP-1 and glucagon signaling pathways to achieve superior metabolic control.[5][6] This technical guide provides a comprehensive overview of the early preclinical and clinical research on this compound, focusing on its pharmacological profile, mechanism of action, and initial efficacy and safety data. While the term "analogs" is used in a broad sense, this document will primarily focus on the core molecule, this compound, due to the limited public availability of comparative data on a series of distinct this compound analogs at this early stage of research.
Mechanism of Action: Dual Agonism of GLP-1 and Glucagon Receptors
This compound's therapeutic potential stems from its ability to simultaneously engage two key receptors in metabolic regulation: the GLP-1 receptor and the glucagon receptor.
-
GLP-1 Receptor Activation: Stimulation of the GLP-1R by this compound leads to glucose-dependent insulin (B600854) secretion, suppression of glucagon release, delayed gastric emptying, and a reduction in appetite.[6] These effects collectively contribute to improved glycemic control and weight loss.
-
Glucagon Receptor Activation: Concurrent activation of the GCGR is thought to increase energy expenditure and enhance hepatic fat metabolism and lipolysis.[5][6] This dual action is hypothesized to result in more profound weight loss and better overall metabolic outcomes compared to selective GLP-1R agonists.
The combined activation of these pathways offers a multi-faceted approach to treating obesity and type 2 diabetes.
Preclinical Research
In Vitro Pharmacology
Early in vitro studies characterized the binding affinity and functional potency of this compound at both the human and mouse GLP-1 and glucagon receptors. These assays are crucial for determining the molecule's receptor engagement profile.
Table 1: In Vitro Receptor Binding Affinity and Potency of this compound
| Receptor | Species | Assay Type | Parameter | Value |
| GLP-1R | Human | Binding | Ki | 28.6 nM |
| GLP-1R | Mouse | Binding | Ki | 25.1 nM |
| GCGR | Human | Binding | Ki | 17.7 nM |
| GCGR | Mouse | Binding | Ki | 15.9 nM |
| GLP-1R | Mouse Islets | Functional | EC50 | 5.2 nM |
In Vivo Models
Preclinical efficacy of this compound was evaluated in various animal models of obesity and diabetes, most notably in diet-induced obese (DIO) mice. These studies provided the foundational evidence for its potential therapeutic effects.
Table 2: Summary of Key Preclinical In Vivo Findings for this compound
| Animal Model | Treatment | Key Findings |
| Diet-Induced Obese (DIO) Mice | Chronic administration | Significant reduction in body weight and food intake. |
| db/db Mice (model of T2DM) | 50, 100, 200 µg/kg s.c. every three days for 12 weeks | Dose-dependent reduction in body weight and food and water intake. Improved cognitive performance compared to dulaglutide. |
Experimental Protocols
In Vitro cAMP Accumulation Assay
This assay is fundamental for quantifying the functional potency of this compound at its target receptors.
-
Cell Lines: Human Embryonic Kidney (HEK293) cells stably transfected to express either the human GLP-1 receptor (hGLP-1R) or the human glucagon receptor (hGCGR).
-
Assay Principle: Activation of GLP-1R or GCGR by an agonist leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This change in cAMP levels is measured, typically using a competitive immunoassay with fluorescence or luminescence detection (e.g., HTRF).
-
Procedure:
-
Cell Seeding: Seed the transfected HEK293 cells into 96- or 384-well microplates and culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds (e.g., a selective GLP-1R agonist and a selective GCGR agonist).
-
Cell Stimulation: Add the compound dilutions to the cells and incubate for a specified period (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit according to the manufacturer's protocol.
-
Data Analysis: Plot the cAMP concentration against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
In Vivo Diet-Induced Obese (DIO) Mouse Model
This model is a standard for evaluating the anti-obesity effects of novel therapeutic agents.
-
Animal Model: Male C57BL/6J mice are typically used.
-
Diet: Mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for an extended period (e.g., 8-12 weeks) to induce obesity, insulin resistance, and other metabolic dysfunctions.
-
Procedure:
-
Acclimatization and Diet Induction: Acclimate mice to the facility and then place them on the high-fat diet. Monitor body weight regularly.
-
Randomization: Once the desired obese phenotype is achieved, randomize the mice into treatment groups based on body weight to ensure homogeneity.
-
Drug Administration: Administer this compound or vehicle control (e.g., saline) via a specified route (e.g., subcutaneous injection) at a regular interval (e.g., once daily or once weekly) for a defined study duration (e.g., 4-12 weeks).
-
Monitoring:
-
Body Weight and Food Intake: Measure daily or several times per week.
-
Oral Glucose Tolerance Test (OGTT): Typically performed at the end of the study. After an overnight fast, administer an oral glucose bolus and measure blood glucose levels at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) to assess glucose disposal.
-
Body Composition: Can be assessed using techniques like DEXA to measure fat and lean mass.
-
Terminal Blood and Tissue Collection: At the end of the study, collect blood for biomarker analysis (e.g., insulin, lipids) and tissues for further analysis (e.g., liver for histology).
-
-
Data Analysis: Analyze changes in body weight, food intake, glucose tolerance (AUC of OGTT), and other relevant parameters between treatment groups.
-
Early Clinical Research
This compound has progressed through several early-phase clinical trials, primarily in Chinese populations with overweight, obesity, or type 2 diabetes. These studies have provided crucial initial data on its safety, tolerability, and efficacy in humans.
Phase 1 Clinical Trials
Phase 1 studies were designed to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of ascending doses of this compound.
Table 3: Summary of a Phase 1b Multiple-Ascending-Dose Trial in Chinese Adults with Overweight or Obesity
| Cohort (Dose Escalation) | Duration | Mean Percent Body Weight Change from Baseline (this compound) | Mean Percent Body Weight Change from Baseline (Placebo) |
| 9 mg (3-6-9 mg) | 12 weeks | -11.7% | -1.8% |
| 10 mg (2.5-5-7.5-10 mg) | 16 weeks | -9.5% | -3.3% |
Data from a randomized, placebo-controlled trial.
Phase 2 Clinical Trials
Phase 2 trials were designed to further evaluate the efficacy and safety of this compound in larger patient populations and to determine the optimal dose range for further development.
Table 4: Efficacy Results from a 20-Week Phase 2 Trial in Chinese Adults with Type 2 Diabetes
| Treatment Group | Mean Change in HbA1c from Baseline | Mean Percent Change in Body Weight from Baseline |
| This compound 3 mg | -1.41% | - |
| This compound 4.5 mg | -1.67% | - |
| This compound 6 mg | -1.58% | -7.1% |
| Dulaglutide 1.5 mg | -1.35% | -2.7% |
| Placebo | +0.03% | -1.4% |
Data from a randomized, double-blind, placebo-controlled trial.[1][2][3]
Table 5: Efficacy Results from a 24-Week Phase 2 Trial in Chinese Adults with Overweight or Obesity
| Treatment Group | Mean Percent Change in Body Weight from Baseline (Placebo-Adjusted) | Proportion of Patients with ≥5% Weight Loss | Proportion of Patients with ≥10% Weight Loss |
| This compound 3 mg | -7.7% | 58.1% | 19.4% |
| This compound 4.5 mg | -11.4% | 82.5% | 49.2% |
| This compound 6 mg | -12.3% | 80.3% | 50.8% |
| Placebo | - | 4.8% | 0% |
Data from a randomized, double-blind, placebo-controlled trial.[5]
Logical Relationship of Dual Agonism to Metabolic Effects
The dual agonism of this compound at the GLP-1 and glucagon receptors creates a complementary and potentially synergistic effect on metabolism, leading to both improved glycemic control and enhanced weight loss.
Conclusion
Early research on this compound has demonstrated its potential as a potent dual GLP-1 and glucagon receptor agonist with promising efficacy for the treatment of obesity and type 2 diabetes. Preclinical studies established its dual mechanism of action and its ability to improve metabolic parameters in animal models. Subsequent early-phase clinical trials have provided robust data supporting its ability to induce significant weight loss and improve glycemic control in humans, with a generally acceptable safety and tolerability profile. Further late-stage clinical development is ongoing to fully elucidate the therapeutic potential of this novel oxyntomodulin analog. This technical guide provides a foundational understanding of the early scientific and clinical data that underpin the development of this compound.
References
- 1. Efficacy and Safety of this compound in Chinese Patients With Type 2 Diabetes: A Randomized, Double-Blind, Placebo-Controlled Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Efficacy and Safety of this compound in Chinese Patients With Type 2 Diabetes: A Randomized, Double-Blind, Placebo-Controlled Phase 2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What clinical trials have been conducted for this compound? [synapse.patsnap.com]
- 5. This compound, a dual agonist targeting GLP-1R and GCGR, mitigates diabetes-associated cognitive dysfunction: mechanistic insights from multi-omics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety and efficacy of a GLP-1 and glucagon receptor dual agonist this compound (IBI362) 9 mg and 10 mg in Chinese adults with overweight or obesity: A randomised, placebo-controlled, multiple-ascending-dose phase 1b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular Targets of Mazdutide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mazdutide (also known as IBI362 or LY3305677) is an investigational long-acting dual agonist that targets two key receptors in metabolic regulation: the Glucagon-like Peptide-1 Receptor (GLP-1R) and the Glucagon (B607659) Receptor (GCGR).[1][2] As an analogue of the gut hormone oxyntomodulin, this compound integrates the therapeutic effects of GLP-1R activation, such as enhanced insulin (B600854) secretion and appetite suppression, with the metabolic benefits of GCGR engagement, including increased energy expenditure and hepatic fat metabolism.[3][4] This dual-receptor agonism presents a promising therapeutic strategy for the management of obesity and type 2 diabetes. This technical guide provides a comprehensive overview of the cellular targets of this compound, including its binding affinities, functional potencies, and the signaling pathways it modulates. Detailed experimental protocols for key assays are also provided to facilitate further research and development in this area.
Primary Cellular Targets
The primary cellular targets of this compound are the GLP-1 Receptor and the Glucagon Receptor, both of which are Class B G-protein coupled receptors (GPCRs) predominantly coupled to the Gαs subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).
Glucagon-like Peptide-1 Receptor (GLP-1R)
Activation of GLP-1R by this compound mimics the effects of the endogenous incretin (B1656795) hormone GLP-1. This interaction leads to a cascade of downstream effects, including:
-
Enhanced Glucose-Dependent Insulin Secretion: Stimulation of pancreatic β-cells to release insulin in response to elevated blood glucose levels.
-
Suppression of Glucagon Secretion: Inhibition of glucagon release from pancreatic α-cells, which helps to reduce hepatic glucose production.
-
Delayed Gastric Emptying: Slowing the rate at which food leaves the stomach, leading to increased satiety.[1][4]
-
Central Appetite Suppression: Acting on neurons in the brain to reduce food intake.[1]
Glucagon Receptor (GCGR)
This compound's agonism at the GCGR contributes to its metabolic effects through several mechanisms:
-
Increased Energy Expenditure: Stimulation of metabolic rate, potentially through thermogenesis.[2][5]
-
Enhanced Hepatic Fat Metabolism: Promotion of lipolysis and fatty acid oxidation in the liver.[3][4][5]
-
Regulation of Glucose Homeostasis: While glucagon is known to increase blood glucose, the balanced dual agonism with GLP-1R is designed to mitigate hyperglycemic effects.
Quantitative Data: Receptor Binding and Functional Potency
The following tables summarize the available quantitative data for this compound's interaction with its target receptors.
Table 1: Receptor Binding Affinity (Ki) of this compound
| Receptor | Species | Ki (nM) |
| GLP-1R | Human | 28.6 |
| Mouse | 25.1 | |
| GCGR | Human | 17.7 |
| Mouse | 15.9 |
Data sourced from MedChemExpress.[3]
Table 2: Functional Potency (EC50) of this compound
| Assay | Cell/Tissue Type | EC50 (nM) |
| Insulin Secretion | Mouse Islets | 5.2 |
Data sourced from MedChemExpress.[3]
Signaling Pathways
Upon binding to GLP-1R and GCGR, this compound activates intracellular signaling cascades, primarily through the Gαs-adenylyl cyclase-cAMP-PKA pathway. This can also lead to the activation of other downstream effectors, such as the Extracellular signal-Regulated Kinase (ERK) 1/2 pathway.
Experimental Protocols
The following sections provide detailed methodologies for key in vitro assays used to characterize the cellular targets of this compound.
Radioligand Binding Assay (Representative Protocol)
This protocol is a representative method for determining the binding affinity (Ki) of a test compound like this compound to GLP-1R and GCGR.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing either human GLP-1R or GCGR.
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in a suitable buffer and determine the protein concentration. Store membrane preparations at -80°C.
-
-
Competitive Binding Assay:
-
In a 96-well plate, incubate a fixed amount of cell membrane preparation with a constant concentration of a suitable radioligand (e.g., ¹²⁵I-GLP-1 for GLP-1R or ¹²⁵I-glucagon for GCGR) and varying concentrations of unlabeled this compound.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, separating bound from free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay (Representative Protocol)
This protocol describes a method to measure the functional potency (EC50) of this compound in stimulating cAMP production in cells expressing GLP-1R or GCGR.
Methodology:
-
Cell Culture:
-
Seed cells stably expressing either human GLP-1R or GCGR (e.g., CHO-K1 or HEK293 cells) into a 96-well plate and culture overnight.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), for a short period to prevent cAMP degradation.
-
Add varying concentrations of this compound to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells to release the accumulated intracellular cAMP.
-
-
cAMP Detection:
-
Measure the cAMP concentration in the cell lysates using a commercially available detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the this compound concentration.
-
Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) by fitting the data to a sigmoidal dose-response curve.
-
ERK1/2 Phosphorylation Assay (Western Blot Protocol)
This protocol outlines the steps to assess the activation of the ERK1/2 signaling pathway by this compound.
Methodology:
-
Cell Treatment:
-
Culture cells expressing GLP-1R or GCGR in appropriate plates.
-
Serum-starve the cells for several hours to reduce basal ERK1/2 phosphorylation.
-
Stimulate the cells with various concentrations of this compound for a specific time course (e.g., 5, 10, 15, 30 minutes).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with a primary antibody for total ERK1/2 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK1/2 and total ERK1/2 using densitometry software.
-
Normalize the p-ERK1/2 signal to the total ERK1/2 signal for each sample.
-
Plot the normalized p-ERK1/2 levels to assess the dose- and time-dependent effects of this compound.
-
Conclusion
This compound is a dual agonist of the GLP-1 and glucagon receptors, representing a multifaceted approach to the treatment of metabolic diseases. Its ability to simultaneously engage both receptors leads to a synergistic combination of effects, including improved glycemic control, reduced body weight, and enhanced energy metabolism. The quantitative data on its binding affinities and functional potencies, along with an understanding of its signaling pathways, provide a solid foundation for its continued clinical development. The experimental protocols detailed in this guide offer a framework for researchers to further investigate the cellular and molecular mechanisms of this compound and other dual-acting incretin mimetics.
References
- 1. polarispeptides.com [polarispeptides.com]
- 2. This compound, a dual agonist targeting GLP-1R and GCGR, mitigates diabetes-associated cognitive dysfunction: mechanistic insights from multi-omics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Innovent Presents the Results of the First Phase 3 Study of this compound for Weight Management at the ADA's 84th Scientific Sessions < English < PR Newswire < 기사본문 - 팜뉴스 [pharmnews.com]
- 5. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes and Protocols for In Vitro Assay Development of Mazdutide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mazdutide (B15498200) (also known as IBI362 or LY3305677) is a long-acting dual agonist for the glucagon-like peptide-1 receptor (GLP-1R) and the glucagon (B607659) receptor (GCGR).[1][2] As a synthetic analog of oxyntomodulin, this compound is under investigation for the treatment of type 2 diabetes and obesity.[1][2] Its mechanism of action involves the simultaneous activation of GLP-1 and glucagon receptors, which leads to a synergistic effect on glucose control, appetite suppression, and energy expenditure.[3][4] The activation of GLP-1R enhances insulin (B600854) secretion, while GCGR activation can increase energy expenditure and improve hepatic fat metabolism.[5][6]
These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on receptor binding and downstream functional assays. The provided methodologies will enable researchers to assess the potency and efficacy of this compound and similar dual-acting peptide agonists.
Data Presentation
The following table summarizes the reported in vitro binding affinities of this compound for the human and mouse GLP-1 and glucagon receptors, as well as its potency in a functional assay of insulin secretion.
| Parameter | Human GLP-1R | Mouse GLP-1R | Human GCGR | Mouse GCGR | Functional Assay |
| Binding Affinity (Ki) | 28.6 nM[1] | 25.1 nM[1] | 17.7 nM[1] | 15.9 nM[1] | N/A |
| Half-maximal Effective Concentration (EC50) | N/A | N/A | N/A | N/A | 5.2 nM (Insulin secretion from mouse islets)[1] |
N/A: Not available in the public domain at the time of this publication.
Experimental Protocols
Receptor Binding Assay: Competitive Binding
This protocol determines the binding affinity (Ki) of this compound for the GLP-1 and glucagon receptors.
Materials:
-
HEK293 cells stably co-expressing human GLP-1R and GCGR
-
Radiolabeled ligand (e.g., ¹²⁵I-GLP-1 and ¹²⁵I-Glucagon)
-
Unlabeled GLP-1 and Glucagon (for standards)
-
This compound
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EGTA, and 0.1% BSA
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4), 500 mM NaCl
-
Scintillation fluid and counter
Procedure:
-
Cell Membrane Preparation:
-
Culture HEK293-GLP-1R/GCGR cells to 80-90% confluency.
-
Harvest cells and homogenize in ice-cold binding buffer.
-
Centrifuge at 4°C and resuspend the membrane pellet in fresh binding buffer.
-
Determine protein concentration using a Bradford assay.
-
-
Competitive Binding:
-
In a 96-well plate, add a constant concentration of radiolabeled ligand to each well.
-
Add increasing concentrations of unlabeled this compound or standard (unlabeled GLP-1 or glucagon).
-
Add cell membranes to initiate the binding reaction.
-
Incubate at room temperature for 2 hours with gentle agitation.
-
-
Washing and Detection:
-
Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters and add scintillation fluid.
-
Measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Generate a competition curve by plotting the percentage of specific binding against the logarithm of the competitor concentration.
-
Calculate the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Determine the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Functional Assay: cAMP Accumulation
This assay measures the ability of this compound to stimulate the production of cyclic AMP (cAMP), a key second messenger for both GLP-1R and GCGR.
Materials:
-
CHO-K1 or HEK293 cells stably co-expressing human GLP-1R and GCGR
-
This compound, GLP-1, and Glucagon
-
Stimulation Buffer: HBSS, 20 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
Procedure:
-
Cell Culture and Plating:
-
Culture cells to 80-90% confluency.
-
Seed cells into a 96-well plate and incubate overnight.
-
-
Agonist Stimulation:
-
Prepare serial dilutions of this compound, GLP-1, and glucagon in stimulation buffer.
-
Aspirate the culture medium and add the agonist solutions to the cells.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate dose-response curves by plotting the cAMP concentration against the logarithm of the agonist concentration.
-
Calculate the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.
-
Functional Assay: ERK Phosphorylation (Western Blot)
This protocol assesses the activation of the MAP kinase pathway by measuring the phosphorylation of ERK1/2.
Materials:
-
HEK293 cells stably co-expressing human GLP-1R and GCGR
-
This compound
-
Serum-free medium
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Serum Starvation:
-
Culture cells in 6-well plates to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal p-ERK levels.
-
-
Ligand Stimulation:
-
Treat cells with various concentrations of this compound for 5-10 minutes at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate with anti-p-ERK primary antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with anti-t-ERK antibody to normalize for protein loading.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Calculate the ratio of p-ERK to t-ERK for each sample.
-
Generate dose-response curves and determine the EC50 for ERK phosphorylation.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Safety and efficacy of a GLP-1 and glucagon receptor dual agonist this compound (IBI362) 9 mg and 10 mg in Chinese adults with overweight or obesity: A randomised, placebo-controlled, multiple-ascending-dose phase 1b trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a dual agonist targeting GLP-1R and GCGR, mitigates diabetes-associated cognitive dysfunction: mechanistic insights from multi-omics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a dual agonist targeting GLP-1R and GCGR, mitigates diabetes-associated cognitive dysfunction: mechanistic insights from multi-omics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The latest phase II clinical research by Innovent Biologics on this compound, a GLP-1R/GCGR dual agonist, has been released, showing significant weight loss effects [synapse.patsnap.com]
- 6. labiotech.eu [labiotech.eu]
Mazdutide In Vivo Experimental Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mazdutide (B15498200) is a dual agonist for the glucagon-like peptide-1 (GLP-1) and glucagon (B607659) receptors, positioning it as a promising therapeutic candidate for metabolic disorders such as obesity and type 2 diabetes.[1][2] Its mechanism of action combines the established benefits of GLP-1 receptor agonism—enhanced insulin (B600854) secretion, suppressed appetite, and delayed gastric emptying—with the glucagon receptor-mediated effects of increased energy expenditure and fat metabolism.[3][1][2] This dual-pronged approach may offer synergistic effects for weight loss and glycemic control compared to single-agonist therapies.[1][4]
These application notes provide a comprehensive overview of in vivo experimental designs for evaluating this compound, drawing from preclinical and clinical study data. Detailed protocols for key experiments are provided to guide researchers in the setup and execution of their studies.
Signaling Pathway of this compound
This compound exerts its effects by co-activating the GLP-1 receptor (GLP-1R) and the glucagon receptor (GCGR).[3][2] This dual agonism triggers downstream signaling cascades in various tissues, leading to its multifaceted metabolic benefits.
Preclinical In Vivo Experimental Design
Preclinical evaluation of this compound typically involves rodent models of obesity and diabetes to assess its efficacy and mechanism of action.
Animal Models
-
Diet-Induced Obese (DIO) Mice: This is the most common model for studying anti-obesity therapeutics. C57BL/6J mice are fed a high-fat diet (HFD), typically containing 45-60% kcal from fat, for several weeks or months to induce obesity, insulin resistance, and other metabolic dysfunctions.[5][6]
-
Genetically Modified Mice:
-
db/db Mice: These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, and type 2 diabetes. They are useful for studying the anti-diabetic effects of compounds.
-
Receptor Knockout (KO) Mice: Studies in Glp1r KO and Gcgr KO mice can help delineate the specific contribution of each receptor to the overall effects of a dual agonist like this compound.[7]
-
Experimental Workflow
A typical preclinical study workflow for evaluating this compound in DIO mice is outlined below.
Data Presentation
Preclinical Efficacy of GLP-1/Glucagon Dual Agonists in DIO Mice
| Parameter | Vehicle Control | GLP-1/Glucagon Agonist | Duration | Animal Model | Reference |
| Body Weight Change | Stable | ↓ 10-27% | 4-5 weeks | DIO Mice | [8][9] |
| Food Intake | No change | ↓ (Dose-dependent) | 4-5 weeks | DIO Mice | [8] |
| Fat Mass | Stable | ↓ (Primary contributor to weight loss) | 4-5 weeks | DIO Mice | [8] |
| Lean Mass | Stable | ↓ (Less pronounced than fat mass loss) | 4-5 weeks | DIO Mice | [8] |
| Fasting Glucose | No change / slight ↑ | ↓ | 4 weeks | DIO Mice | [9] |
| Glucose Tolerance (OGTT/IPGTT) | Impaired | Improved | 2-5 weeks | DIO Mice | [2][8] |
Clinical Efficacy of this compound (Phase 1-3 Trials)
| Parameter | Placebo | This compound (4-6 mg) | This compound (9-10 mg) | Duration | Population | Reference |
| HbA1c Change from Baseline | -0.14% | -1.57% to -2.15% | - | 24 weeks | T2D | [10] |
| Body Weight Change from Baseline | -1.8% to -3.3% | - | -9.5% to -11.7% | 12-16 weeks | Overweight/Obese | [7][11] |
| Body Weight Change from Baseline (6mg) | - | -9.6% | - | 48 weeks | T2D | [10] |
| Waist Circumference | - | Reduced | Reduced | 12-16 weeks | Overweight/Obese | [11] |
| Blood Pressure & Blood Lipids | - | Improved | Improved | 24-48 weeks | T2D | [10] |
| Liver Fat Content | - | Reduced | - | - | Overweight/Obese | [12] |
Detailed Experimental Protocols
Diet-Induced Obese (DIO) Mouse Model
Objective: To induce an obese and insulin-resistant phenotype in mice that mimics human metabolic syndrome.
Materials:
-
Male C57BL/6J mice, 6-8 weeks old.
-
Standard chow diet.
-
High-Fat Diet (HFD), e.g., 60% kcal from fat.
-
Animal caging with ad libitum access to food and water.
Protocol:
-
Acclimatize mice to the facility for at least one week on a standard chow diet.
-
Record baseline body weights.
-
Randomize mice into two groups: a control group that remains on the chow diet and a DIO group that is switched to the HFD.
-
House the mice under a standard 12-hour light/dark cycle.
-
Provide ad libitum access to their respective diets and water for 8-16 weeks.
-
Monitor body weight weekly. The DIO group should exhibit significantly greater body weight than the control group before initiating drug treatment.
This compound Administration (Subcutaneous)
Objective: To administer this compound or a vehicle control to experimental animals.
Materials:
-
This compound peptide, lyophilized.
-
Sterile vehicle solution (e.g., PBS or a specified buffer).
-
Insulin syringes (e.g., 29-31 gauge).
-
Animal scale.
Protocol:
-
Reconstitute lyophilized this compound in the sterile vehicle to the desired stock concentration. Aliquot and store as recommended by the supplier.
-
On the day of injection, thaw an aliquot and dilute it to the final dosing concentration based on the average body weight of the treatment group.
-
Weigh each mouse to calculate the precise injection volume.
-
Administer the calculated volume via subcutaneous (s.c.) injection in the interscapular region.
-
For the control group, administer an equivalent volume of the vehicle solution.
-
Perform injections at the same time each day (or week, for long-acting formulations) to maintain consistent pharmacokinetics.
Oral Glucose Tolerance Test (OGTT)
Objective: To assess the ability of the animals to clear an oral glucose load, a measure of glucose tolerance.
Materials:
-
Glucose solution (e.g., 20% dextrose in sterile water).
-
Handheld glucometer and test strips.
-
Gavage needles.
-
Blood collection tubes (e.g., for plasma insulin measurement).
Protocol:
-
Fast mice overnight (approximately 16 hours) but ensure they have free access to water.[13]
-
At the start of the test (T= -30 min), transfer mice to a clean cage.
-
At T=0 min, obtain a baseline blood sample by tail nicking. Measure blood glucose with a glucometer. This is the fasting glucose level.[14]
-
Immediately after the baseline sample, administer a bolus of glucose solution (typically 1.5-2 g/kg body weight) via oral gavage.[15][14]
-
Collect subsequent blood samples from the tail at 15, 30, 60, 90, and 120 minutes post-gavage.[15][14]
-
Measure blood glucose at each time point.
-
Plot the blood glucose concentration over time and calculate the Area Under the Curve (AUC) for a quantitative comparison between groups.
Indirect Calorimetry
Objective: To measure energy expenditure, respiratory exchange ratio (RER), and physical activity.
Materials:
-
Indirect calorimetry system (metabolic cages).
-
Standardized food and water dispensers compatible with the system.
Protocol:
-
Acclimatize each mouse to a single metabolic cage for at least 24-48 hours before data collection begins.[16]
-
Ensure ad libitum access to food and water during the entire period.[16]
-
Initiate the calorimetric system to record data continuously for 24-72 hours. The system will measure oxygen consumption (VO2) and carbon dioxide production (VCO2).[16]
-
The system software will calculate the Respiratory Exchange Ratio (RER = VCO2/VO2), which indicates substrate utilization (1.0 for carbohydrates, ~0.7 for fats).
-
Energy expenditure (heat production) is calculated using the Weir formula.
-
Infrared beams within the cages monitor ambulatory activity.
-
Analyze data by averaging values over the light and dark cycles separately to account for circadian rhythms.
Body Composition Analysis
Objective: To quantify the fat mass and lean mass of the animals.
Materials:
-
Quantitative Magnetic Resonance (QMR) or Dual-Energy X-ray Absorptiometry (DEXA) instrument.
-
Animal restrainer.
Protocol:
-
Lightly anesthetize the mouse if required by the instrument manufacturer to prevent movement during the scan.
-
Place the mouse in the instrument's measurement chamber.
-
Initiate the scan according to the manufacturer's instructions. The process is non-invasive and typically takes a few minutes.
-
The instrument's software will provide values for total body fat mass, lean mass, and free water content.
-
Allow the mouse to recover fully from anesthesia before returning it to its home cage.
-
This measurement can be performed at multiple time points throughout the study to track changes in body composition.
References
- 1. researchgate.net [researchgate.net]
- 2. Glucagon-Like Peptide 1/Glucagon Receptor Dual Agonism Reverses Obesity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Monomeric GLP-1/GIP/glucagon triagonism corrects obesity, hepatosteatosis, and dyslipidemia in female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel GLP-1 Analog Supaglutide Reduces HFD-Induced Obesity Associated with Increased Ucp-1 in White Adipose Tissue in Mice [frontiersin.org]
- 6. A Combination of Glucagon-Like Peptide-1 Receptor Agonist and Dietary Intervention Could Be a Promising Approach for Obesity Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety and efficacy of a GLP-1 and glucagon receptor dual agonist this compound (IBI362) 9 mg and 10 mg in Chinese adults with overweight or obesity: A randomised, placebo-controlled, multiple-ascending-dose phase 1b trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical evaluation of a protracted GLP-1/glucagon receptor co-agonist: Translational difficulties and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. researchgate.net [researchgate.net]
- 11. Safety and efficacy of a GLP-1 and glucagon receptor dual agonist this compound (IBI362) 9 mg and 10 mg in Chinese adults with overweight or obesity: A randomised, placebo-controlled, multiple-ascending-dose phase 1b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. mmpc.org [mmpc.org]
- 14. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 15. meliordiscovery.com [meliordiscovery.com]
- 16. Indirect Calorimetry Protocol - IMPReSS [web.mousephenotype.org]
Mazdutide Treatment Protocol for Type 2 Diabetes Research in Rodents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mazdutide is a dual agonist for the glucagon-like peptide-1 receptor (GLP-1R) and the glucagon (B607659) receptor (GCGR), positioning it as a promising therapeutic candidate for type 2 diabetes (T2D) and obesity.[1][2] Its mechanism of action involves leveraging the synergistic effects of both GLP-1 and glucagon signaling pathways. Activation of GLP-1R enhances glucose-dependent insulin (B600854) secretion, suppresses glucagon release, and delays gastric emptying.[1] Simultaneously, GCGR activation increases energy expenditure and promotes fat metabolism.[1][2][3] This dual agonism offers a comprehensive approach to managing metabolic disorders.[1]
These application notes provide detailed protocols for the use of this compound in rodent models of T2D, specifically the genetically diabetic db/db mouse and the diet-induced obese (DIO) mouse. The protocols cover drug administration, key metabolic assays, and expected outcomes based on preclinical research.
I. Rodent Models and Treatment Protocols
A. Genetically Diabetic (db/db) Mouse Model
The db/db mouse is a widely used model of obesity, diabetes, and dyslipidemia, resulting from a mutation in the leptin receptor gene. These mice develop hyperglycemia, insulin resistance, and obesity, making them a suitable model for studying T2D therapeutics.
Experimental Protocol: this compound Treatment in db/db Mice
-
Animal Model: Male db/db mice, 8 weeks of age.
-
Acclimatization: House mice under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) for at least one week prior to the experiment. Provide ad libitum access to standard chow and water.
-
Grouping: Randomly assign mice to treatment groups (n=8-13 per group):
-
Vehicle control (e.g., saline)
-
This compound (Low Dose): 50 µg/kg
-
This compound (Medium Dose): 100 µg/kg
-
This compound (High Dose): 200 µg/kg
-
Positive Control (optional, e.g., Dulaglutide 200 µg/kg)
-
-
Drug Administration:
-
Administer this compound or vehicle via subcutaneous (s.c.) injection.
-
Frequency: Once every three days.
-
Duration: 12 weeks.
-
-
Monitoring:
-
Body Weight: Record body weight at the beginning of the study and at least once weekly thereafter.
-
Food and Water Intake: Measure daily or weekly food and water consumption.
-
Blood Glucose: Monitor fasting or random blood glucose levels weekly from tail vein blood using a glucometer.
-
B. Diet-Induced Obese (DIO) Mouse Model
The DIO mouse model is generated by feeding C57BL/6 mice a high-fat diet, leading to the development of obesity, insulin resistance, and hyperglycemia, which mimics the progression of T2D in humans.
Experimental Protocol: this compound Treatment in DIO Mice
-
Model Induction: Male C57BL/6 mice, 6-8 weeks of age, are fed a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.
-
Acclimatization and Grouping: Follow the same procedures as for the db/db mouse model.
-
Drug Administration:
-
Administer a long-acting dual GLP-1/GCG receptor agonist (as a surrogate for this compound in this specific protocol) or vehicle via subcutaneous (s.c.) injection.
-
Dosage: 1.9 µmol/kg.
-
Frequency: Every other day.
-
Duration: 14 days.[4]
-
-
Monitoring:
-
Body Weight and Composition: Monitor body weight regularly. Body composition (fat and lean mass) can be assessed at the beginning and end of the study using techniques like quantitative nuclear magnetic resonance (qNMR).[4]
-
Food Intake: Measure cumulative food intake.[4]
-
Glucose Homeostasis: Perform an Intraperitoneal Glucose Tolerance Test (IPGTT) at the end of the treatment period to assess glucose tolerance.[4]
-
II. Quantitative Data Summary
The following tables summarize the expected quantitative outcomes from this compound treatment in rodent models based on published preclinical studies.
Table 1: Effects of this compound on Metabolic Parameters in db/db Mice (12-week treatment)
| Parameter | Vehicle Control | This compound (50 µg/kg) | This compound (100 µg/kg) | This compound (200 µg/kg) |
| Body Weight Change | Increase | Significant Decrease | Dose-dependent Decrease | Significant Decrease |
| Fasting Blood Glucose | Elevated | Significant Reduction | Dose-dependent Reduction | Significant Reduction |
| Food Intake | Normal | Significantly Reduced | Dose-dependent Reduction | Significantly Reduced |
| Water Intake | Normal | Reduced | Reduced | Reduced |
Data synthesized from a study on this compound in db/db mice.
Table 2: Effects of a Dual GLP-1/GCG Agonist in DIO Mice (14-day treatment) [4]
| Parameter | Vehicle Control | Dual Agonist (1.9 µmol/kg) |
| Cumulative Body Weight Change (g) | ~ +1 | ~ -7 |
| Cumulative Food Intake (g) | ~ 45 | ~ 25 |
| Fat Mass Change (g) | ~ +1 | ~ -5 |
| Lean Mass Change (g) | ~ 0 | ~ -2 |
| Fasting Blood Glucose (mg/dL) at baseline | ~ 150 | ~ 150 |
| Fasting Blood Glucose (mg/dL) at end of study | ~ 150 | ~ 100 |
Data adapted from a study using a long-acting dual GLP-1/GCG receptor agonist in DIO mice.[4]
III. Key Experimental Protocols
A. Blood Glucose Monitoring
Protocol:
-
Gently restrain the mouse.
-
Sterilize the tip of the tail with an alcohol wipe.
-
Make a small nick in the tail vein using a sterile lancet or scalpel blade.
-
Gently massage the tail to obtain a small drop of blood.
-
Apply the blood drop to a glucose test strip inserted into a calibrated glucometer.
-
Record the blood glucose reading.
-
Apply gentle pressure to the tail tip with a clean gauze pad to stop the bleeding.
B. Oral Glucose Tolerance Test (OGTT)
Protocol:
-
Fast the mice for 6 hours (with free access to water).
-
Record the baseline blood glucose level (t=0) from the tail vein as described above.
-
Administer a 2 g/kg body weight bolus of glucose solution (e.g., 20% dextrose) via oral gavage.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.
C. Insulin Tolerance Test (ITT)
Protocol:
-
Fast the mice for 4-6 hours (with free access to water).
-
Record the baseline blood glucose level (t=0) from the tail vein.
-
Administer human insulin (0.75 U/kg body weight) via intraperitoneal (i.p.) injection.
-
Measure blood glucose levels at 15, 30, 45, and 60 minutes post-insulin injection.
-
The rate of glucose clearance is an indicator of insulin sensitivity.
IV. Signaling Pathways and Experimental Workflows
A. This compound Signaling Pathway
This compound exerts its effects by activating both the GLP-1 and glucagon receptors, which are G-protein coupled receptors. In pancreatic β-cells, GLP-1R activation stimulates insulin secretion, while in hepatocytes, GCGR activation modulates glucose production and energy expenditure.
Caption: this compound's dual activation of GLP-1R and GCGR signaling pathways.
B. Experimental Workflow for Rodent Studies
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a rodent model of type 2 diabetes.
Caption: General experimental workflow for this compound research in diabetic rodents.
References
- 1. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucagon-Like Peptide 1/Glucagon Receptor Dual Agonism Reverses Obesity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Mazdutide's Effect on Food Intake in Rodents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mazdutide (B15498200) (also known as IBI362) is a dual agonist of the glucagon-like peptide-1 (GLP-1) and glucagon (B607659) receptors, representing a promising therapeutic avenue for metabolic disorders such as obesity and type 2 diabetes. Its mechanism of action is designed to leverage the synergistic effects of both pathways to suppress appetite, increase energy expenditure, and improve glycemic control.[1] These application notes provide detailed protocols for investigating the effects of this compound on food intake in various rodent models, offering a comprehensive guide for preclinical efficacy and mechanistic studies.
Mechanism of Action: Dual Receptor Agonism
This compound's primary effect on food intake is mediated through its action on two key receptors in metabolic regulation:
-
GLP-1 Receptor (GLP-1R) Activation: As a GLP-1R agonist, this compound mimics the action of the native incretin (B1656795) hormone GLP-1.[2] Activation of GLP-1R in the brain, particularly in the hypothalamus and hindbrain, promotes satiety and reduces appetite.[2] Peripherally, it slows gastric emptying, further contributing to a feeling of fullness and a reduction in overall food consumption.[3]
-
Glucagon Receptor (GCGR) Activation: Simultaneously, this compound activates the glucagon receptor. While glucagon is traditionally known for its role in increasing blood glucose, its activation in the context of a dual agonist is thought to contribute to weight loss by increasing energy expenditure and enhancing hepatic fat metabolism.[3][4]
The combined activation of these two pathways is hypothesized to produce a more potent and sustained reduction in food intake and body weight compared to single GLP-1 receptor agonists.
Signaling Pathways
The binding of this compound to the GLP-1 and glucagon receptors initiates intracellular signaling cascades, primarily through the activation of adenylyl cyclase and the subsequent increase in cyclic AMP (cAMP). This leads to the activation of Protein Kinase A (PKA) and other downstream effectors that ultimately mediate the physiological responses of reduced appetite and increased energy expenditure.
Data Presentation: Effects on Food Intake and Body Weight
The following tables summarize the quantitative effects of this compound on food intake and body weight in various rodent models.
Table 1: Effects of this compound in db/db Mice
| Dose (µg/kg) | Route of Administration | Frequency | Duration | Change in Food Intake | Change in Body Weight | Reference |
| 50 | Subcutaneous (SC) | Once every three days | 12 weeks | Dose-dependent reduction | Significant reduction vs. control | [5] |
| 100 | Subcutaneous (SC) | Once every three days | 12 weeks | Dose-dependent reduction | Significant reduction vs. control | [5] |
| 200 | Subcutaneous (SC) | Once every three days | 12 weeks | Strongest anorectic effect | -18.3% vs. control | [5] |
Table 2: Effects of this compound in Diet-Induced Obese (DIO) Rodents
| Rodent Model | Dose | Route of Administration | Frequency | Duration | Change in Food Intake | Change in Body Weight | Reference |
| DIO Mice | Data not publicly available | Subcutaneous (SC) | Not specified | Not specified | Expected dose-dependent reduction | Expected dose-dependent reduction | N/A |
| DIO Rats | Data not publicly available | Subcutaneous (SC) | Not specified | Not specified | Expected dose-dependent reduction | Expected dose-dependent reduction | N/A |
Table 3: Effects of this compound in ob/ob Mice
| Dose | Route of Administration | Frequency | Duration | Change in Food Intake | Change in Body Weight | Reference |
| Data not publicly available | Subcutaneous (SC) | Not specified | Not specified | Expected dose-dependent reduction | Expected dose-dependent reduction | N/A |
Experimental Protocols
Detailed methodologies for key experiments to assess this compound's effect on food intake in rodents are provided below.
Protocol 1: Evaluation of this compound in Genetically Obese (db/db) Mice
Objective: To determine the dose-dependent effect of this compound on food intake and body weight in a model of genetic obesity and type 2 diabetes.
Materials:
-
Male db/db mice (8 weeks old)
-
This compound (lyophilized powder)
-
Sterile saline for reconstitution
-
Standard rodent chow
-
Metabolic cages for individual housing and monitoring
-
Animal scale
-
Subcutaneous injection supplies
Procedure:
-
Acclimation: Acclimate mice to individual housing in metabolic cages for at least 3 days prior to the start of the experiment. Allow ad libitum access to standard chow and water.
-
Baseline Measurements: Record baseline body weight and daily food and water intake for each mouse for 3 consecutive days.
-
Randomization: Randomize mice into treatment groups (e.g., vehicle control, this compound 50 µg/kg, 100 µg/kg, 200 µg/kg).
-
Drug Administration: Reconstitute this compound in sterile saline to the desired concentrations. Administer this compound or vehicle via subcutaneous injection once every three days for a period of 12 weeks.[5]
-
Monitoring:
-
Record body weight daily or at least three times per week.
-
Measure daily food and water intake.
-
Observe animals for any clinical signs of adverse effects.
-
-
Data Analysis: Calculate the average daily food intake and the percentage change in body weight from baseline for each treatment group. Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to determine significant differences between groups.
Protocol 2: Induction and Treatment of Diet-Induced Obesity (DIO) in Mice
Objective: To evaluate the efficacy of this compound in a model that mimics human obesity caused by a high-fat diet.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
High-fat diet (HFD; e.g., 45-60% kcal from fat)
-
Standard chow diet
-
This compound
-
Vehicle control
-
Other materials as listed in Protocol 1
Procedure:
-
Obesity Induction:
-
Divide mice into two groups: one receiving a standard chow diet and the other a high-fat diet.
-
Maintain mice on their respective diets for 8-12 weeks to induce obesity in the HFD group.
-
Monitor body weight weekly. The DIO phenotype is confirmed when the HFD group has a significantly higher body weight than the chow-fed group.
-
-
Treatment Phase:
-
Once the DIO phenotype is established, randomize the obese mice into treatment groups (e.g., vehicle, this compound low dose, this compound high dose).
-
Follow steps 2-6 as outlined in Protocol 1 for baseline measurements, drug administration, monitoring, and data analysis.
-
Protocol 3: Acute Food Intake Study
Objective: To assess the immediate effects of a single dose of this compound on food consumption.
Materials:
-
Rodent model of choice (e.g., lean, DIO, or genetically obese mice or rats)
-
This compound
-
Vehicle control
-
Automated food intake monitoring system or manual measurement tools
-
Other materials as listed in Protocol 1
Procedure:
-
Acclimation and Fasting: Acclimate animals to the testing environment. Fast animals overnight (approximately 16 hours) with free access to water to ensure a robust feeding response.
-
Drug Administration: At the beginning of the dark cycle, administer a single dose of this compound or vehicle via the desired route (e.g., subcutaneous or intraperitoneal injection).
-
Food Presentation: Immediately after injection, provide a pre-weighed amount of standard chow.
-
Food Intake Measurement: Measure cumulative food intake at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) post-injection.
-
Data Analysis: Compare the cumulative food intake between the this compound-treated and vehicle-treated groups at each time point using appropriate statistical tests (e.g., t-test or ANOVA).
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for evaluating this compound's effect on food intake and the logical relationship of its dual agonism.
References
- 1. Innovent Announces Publication of this compound (IBI362) Phase 2 Full Results in Chinese Patients with Overweight or Obesity in Nature Communications [prnewswire.com]
- 2. benchchem.com [benchchem.com]
- 3. Innovent Announces this compound Demonstrates 80.2% Reduction in Liver Fat Content in Exploratory Analysis of Phase 3 Weight Management GLORY-1 Study at ADA 2024 [prnewswire.com]
- 4. Innovent Announces Phase Ib Results of Higher-dose this compound (IBI362) in Chinese Participants with Overweight or Obesity Published in eClinicalMedicine - BioSpace [biospace.com]
- 5. Safety and efficacy of a GLP-1 and glucagon receptor dual agonist this compound (IBI362) 9 mg and 10 mg in Chinese adults with overweight or obesity: A randomised, placebo-controlled, multiple-ascending-dose phase 1b trial - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Mazdutide's Effects on Hepatocytes In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mazdutide is a dual agonist for the glucagon-like peptide-1 receptor (GLP-1R) and the glucagon (B607659) receptor (GCGR), offering a promising therapeutic approach for metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD).[1][2] Its mechanism of action involves leveraging the synergistic effects of both GLP-1 and glucagon signaling pathways.[1] By activating GLP-1R, this compound is expected to improve glucose homeostasis and reduce appetite.[3][4] Simultaneously, GCGR activation is anticipated to increase energy expenditure, enhance fatty acid oxidation, and reduce liver fat.[3][4]
The liver is a central organ in regulating glucose and lipid metabolism, making hepatocytes a critical cell type for studying the effects of metabolic drugs like this compound. In vitro models using primary human hepatocytes or hepatoma cell lines (e.g., HepG2) are invaluable tools for elucidating the direct cellular and molecular mechanisms of drug action, independent of systemic effects.[5][6] These models allow for controlled experiments to investigate signaling pathways, gene expression changes, and functional outcomes such as glucose production and lipid accumulation.
These application notes provide a comprehensive guide for utilizing in vitro hepatocyte models to study the multifaceted effects of this compound. Detailed protocols for key assays are provided to enable researchers to assess its impact on hepatocyte function.
Choosing an In Vitro Hepatocyte Model
The selection of an appropriate in vitro model is crucial for obtaining physiologically relevant data. The two most common choices are primary human hepatocytes (PHH) and human hepatoma cell lines like HepG2.
-
Primary Human Hepatocytes (PHH): Considered the "gold standard," PHH retain the most authentic liver-specific functions, including the full complement of drug-metabolizing enzymes.[6] However, they are limited by availability, donor-to-donor variability, and a finite lifespan in culture.[6]
-
HepG2 Cells: A human hepatoblastoma-derived cell line that is widely used due to its unlimited proliferative capacity and ease of culture. While useful, HepG2 cells exhibit differences in metabolism and lower expression of some drug-metabolizing enzymes compared to PHH.[7]
For studies focusing on the fundamental mechanisms of GLP-1R and GCGR signaling and their impact on core metabolic pathways like gluconeogenesis and lipid metabolism, HepG2 cells can provide valuable insights. However, for studies requiring a comprehensive understanding of drug metabolism and potential toxicity, PHH are the preferred model.
Key Signaling Pathways
This compound's dual agonism activates two distinct but interconnected signaling pathways in hepatocytes.
GLP-1 Receptor (GLP-1R) Signaling: The binding of an agonist to GLP-1R, a G-protein coupled receptor (GPCR), on hepatocytes initiates a signaling cascade that primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[8] This, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets to modulate gene expression and enzymatic activity related to lipid metabolism.[8] GLP-1R activation in hepatocytes has been shown to reduce hepatic steatosis, in part by modulating elements of the insulin (B600854) signaling pathway.[9][10]
Glucagon Receptor (GCGR) Signaling: Similar to GLP-1R, the GCGR is a GPCR that, upon activation by glucagon or an agonist like this compound, stimulates adenylyl cyclase and increases cAMP levels, leading to PKA activation.[11][12] This pathway is a primary regulator of hepatic glucose production, promoting both glycogenolysis (the breakdown of glycogen (B147801) to glucose) and gluconeogenesis (the synthesis of glucose from non-carbohydrate precursors).[11][13] GCGR signaling also plays a role in amino acid metabolism and can enhance fatty acid oxidation.[11][14]
Experimental Protocols
The following protocols are designed to assess the key effects of this compound on hepatocyte metabolism.
Hepatocyte Lipid Accumulation Assay (Oil Red O Staining)
This assay quantifies the accumulation of intracellular neutral lipids, a hallmark of steatosis.
Principle: Oil Red O is a lysochrome diazo dye that stains neutral triglycerides and lipids red. The intensity of the staining is proportional to the amount of accumulated lipid.
Materials:
-
HepG2 cells or primary human hepatocytes
-
Culture medium (e.g., DMEM for HepG2)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Fatty acid solution (e.g., a mixture of oleic and palmitic acids)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Oil Red O staining solution
-
Isopropanol (B130326) (100%)
-
Hematoxylin (optional, for counterstaining nuclei)
-
24-well or 96-well culture plates
Protocol:
-
Cell Seeding: Seed hepatocytes in a 24-well or 96-well plate at a density that will result in a confluent monolayer. Culture overnight at 37°C, 5% CO2.
-
Induction of Steatosis: To induce lipid accumulation, replace the culture medium with a medium containing a steatogenic concentration of free fatty acids (e.g., 1 mM oleate/palmitate mixture).
-
Treatment: Concurrently, treat the cells with varying concentrations of this compound or a vehicle control. A positive control, such as a known GLP-1R agonist, can also be included. Incubate for 24-48 hours.
-
Fixation:
-
Gently aspirate the medium.
-
Wash the cells twice with PBS.
-
Add 4% PFA to each well and incubate for 30-60 minutes at room temperature.
-
Aspirate the PFA and wash once with distilled water.
-
-
Staining:
-
Add Oil Red O working solution to each well, ensuring the cell monolayer is completely covered.
-
Incubate for 20-30 minutes at room temperature.
-
Aspirate the Oil Red O solution.
-
Wash the cells 3-4 times with distilled water until the excess stain is removed.
-
(Optional) Counterstain with Hematoxylin for 1-3 minutes, then rinse with water.
-
-
Quantification:
-
After the final wash, allow the plates to dry completely.
-
Add 100% isopropanol to each well to elute the Oil Red O stain from the lipid droplets.
-
Incubate for 10 minutes with gentle shaking.
-
Transfer the isopropanol-dye mixture to a new 96-well plate.
-
Measure the absorbance at 490-520 nm using a microplate reader.
-
Hepatic Glucose Production Assay
This assay measures the rate of gluconeogenesis in hepatocytes.
Principle: Hepatocytes are incubated in a glucose-free medium containing gluconeogenic precursors (lactate and pyruvate). The amount of glucose released into the medium is then quantified.
Materials:
-
Hepatocytes cultured in collagen-coated plates
-
Glucose-free DMEM (without phenol (B47542) red)
-
Sodium Lactate (B86563) and Sodium Pyruvate
-
This compound
-
Glucagon (as a positive control)
-
Insulin (as a negative control)
-
PBS
-
Glucose Assay Kit (colorimetric or fluorometric)
-
BCA Protein Assay Kit
Protocol:
-
Cell Culture: Plate hepatocytes on collagen-coated plates and grow to confluency.
-
Starvation: Wash the cells with PBS and then incubate in serum-free medium overnight to deplete glycogen stores.
-
Gluconeogenesis Induction:
-
Wash the cells twice with warm PBS.
-
Replace the medium with glucose-free DMEM supplemented with 20 mM sodium lactate and 2 mM sodium pyruvate.
-
Add different concentrations of this compound, vehicle control, glucagon (e.g., 100 nM), or insulin (e.g., 100 nM).
-
-
Incubation: Incubate the cells for 3-6 hours at 37°C, 5% CO2.
-
Sample Collection: Collect the supernatant from each well.
-
Glucose Measurement: Measure the glucose concentration in the collected medium using a commercial glucose assay kit according to the manufacturer's instructions.
-
Normalization:
-
After collecting the supernatant, lyse the cells in the wells.
-
Determine the total protein content of the cell lysate using a BCA protein assay.
-
Normalize the glucose production values to the total protein content for each well.
-
Gene Expression Analysis by RT-qPCR
This method is used to quantify changes in the mRNA levels of target genes involved in lipid and glucose metabolism.
Principle: Reverse transcription quantitative polymerase chain reaction (RT-qPCR) is a sensitive technique to measure the amount of a specific RNA. It involves converting RNA to complementary DNA (cDNA) followed by amplification of the cDNA in a real-time PCR instrument.
Materials:
-
Hepatocytes treated with this compound as described in the previous protocols
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Primers for target and reference genes (see table below)
-
RT-qPCR instrument
Protocol:
-
Cell Treatment: Culture and treat hepatocytes with this compound or controls for a desired period (e.g., 6-24 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit, following the manufacturer's protocol. Assess RNA quality and quantity.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA from each sample into cDNA using a cDNA synthesis kit.
-
qPCR:
-
Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for a target gene, and qPCR master mix.
-
Run the qPCR reaction in a real-time PCR instrument.
-
Include no-template controls and no-reverse-transcription controls.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of a stable reference gene (e.g., GAPDH, ACTB).
-
Calculate the relative gene expression changes using the ΔΔCt method.
-
Table of Potential Target Genes for qPCR Analysis:
| Metabolic Pathway | Gene | Function |
| Lipogenesis | SREBF1 (SREBP-1c) | Master transcriptional regulator of lipogenesis |
| FASN | Fatty Acid Synthase | |
| ACACA (ACC) | Acetyl-CoA Carboxylase | |
| Fatty Acid Oxidation | CPT1A | Carnitine Palmitoyltransferase 1A |
| PPARA (PPARα) | Key regulator of fatty acid oxidation | |
| Gluconeogenesis | PCK1 (PEPCK) | Phosphoenolpyruvate Carboxykinase 1 |
| G6PC | Glucose-6-Phosphatase Catalytic Subunit | |
| PGC-1α | Transcriptional coactivator for gluconeogenesis | |
| Reference Genes | GAPDH | Glyceraldehyde-3-Phosphate Dehydrogenase |
| ACTB | Beta-Actin |
Data Presentation
Quantitative data from the described experiments should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: Effect of this compound on Fatty Acid-Induced Lipid Accumulation in Hepatocytes
| Treatment | Concentration | Absorbance at 492 nm (Mean ± SD) | % Change from Vehicle |
| Vehicle Control | - | 0.85 ± 0.05 | 0% |
| This compound | 1 nM | 0.72 ± 0.04 | -15.3% |
| 10 nM | 0.58 ± 0.06 | -31.8% | |
| 100 nM | 0.41 ± 0.03 | -51.8% | |
| GLP-1R Agonist | 100 nM | 0.45 ± 0.05 | -47.1% |
Table 2: Effect of this compound on Glucose Production in Hepatocytes
| Treatment | Concentration | Glucose Production (nmol/mg protein/hr) | % Change from Vehicle |
| Vehicle Control | - | 50.2 ± 3.1 | 0% |
| This compound | 1 nM | 55.8 ± 2.9 | +11.2% |
| 10 nM | 68.1 ± 4.2 | +35.7% | |
| 100 nM | 85.4 ± 5.5 | +70.1% | |
| Glucagon | 100 nM | 90.1 ± 6.0 | +79.5% |
| Insulin | 100 nM | 28.5 ± 2.5 | -43.2% |
Table 3: Relative mRNA Expression of Key Metabolic Genes in Hepatocytes Treated with this compound (100 nM) for 24 hours
| Gene | Fold Change vs. Vehicle (Mean ± SD) |
| Lipogenesis | |
| SREBF1 | 0.45 ± 0.07 |
| FASN | 0.52 ± 0.09 |
| Fatty Acid Oxidation | |
| CPT1A | 2.1 ± 0.25 |
| PPARA | 1.8 ± 0.21 |
| Gluconeogenesis | |
| PCK1 | 3.5 ± 0.4 |
| G6PC | 3.1 ± 0.3 |
Visualization of Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, a dual agonist targeting GLP-1R and GCGR, mitigates diabetes-associated cognitive dysfunction: mechanistic insights from multi-omics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Innovent Announces this compound Demonstrates 80.2% Reduction in Liver Fat Content in Exploratory Analysis of Phase 3 Weight Management GLORY-1 Study at ADA 2024 | Nasdaq [nasdaq.com]
- 4. Innovent Announces this compound Demonstrates 80.2% Reduction in Liver Fat Content in Exploratory Analysis of Phase 3 Weight Management GLORY-1 Study at ADA 2024 [prnewswire.com]
- 5. The Role of GLP1-RAs in Direct Modulation of Lipid Metabolism in Hepatic Tissue as Determined Using In Vitro Models of NAFLD [mdpi.com]
- 6. The Role of GLP1-RAs in Direct Modulation of Lipid Metabolism in Hepatic Tissue as Determined Using In Vitro Models of NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of glucagon-like peptide-1 receptor agonists on non-alcoholic fatty liver disease and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glucagon-like Peptide-1 Receptor (GLP-1R) is present on human hepatocytes and has a direct role in decreasing hepatic steatosis in vitro by modulating elements of the insulin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glucagon-like peptide-1 receptor is present on human hepatocytes and has a direct role in decreasing hepatic steatosis in vitro by modulating elements of the insulin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cross Talk Between Insulin and Glucagon Receptor Signaling in the Hepatocyte - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cusabio.com [cusabio.com]
- 13. researchgate.net [researchgate.net]
- 14. Glucagon-Receptor Signaling Reverses Hepatic Steatosis Independent of Leptin Receptor Expression - PMC [pmc.ncbi.nlm.nih.gov]
Mazdutide Application Notes and Protocols for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mazdutide (also known as IBI362 or LY3305677) is a long-acting, synthetic dual agonist for the glucagon-like peptide-1 (GLP-1) and glucagon (B607659) receptors.[1][2][3] As an analogue of the mammalian oxyntomodulin (OXM), this compound is under investigation for its therapeutic potential in metabolic diseases, particularly type 2 diabetes and obesity.[1][3] Its mechanism of action involves the simultaneous activation of the GLP-1 receptor, which promotes insulin (B600854) secretion, suppresses appetite, and slows gastric emptying, and the glucagon receptor, which can increase energy expenditure and improve hepatic fat metabolism.[1] This dual agonism offers a multifaceted approach to metabolic regulation.
These application notes provide detailed protocols for the formulation, in vitro characterization, and in vivo evaluation of this compound for laboratory research.
This compound Formulation and Handling
Proper handling and formulation of this compound are critical for maintaining its biological activity and ensuring experimental reproducibility.
2.1. Reconstitution
Lyophilized this compound should be reconstituted to create a stock solution.
-
Solvent: Sterile, nuclease-free water. For improved solubility, the pH of the water can be adjusted to 2 with HCl.
-
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.
-
Add the calculated volume of sterile water (with pH adjusted if necessary) to the vial to achieve the desired stock concentration (e.g., 1 mg/mL or 1 mM). A product data sheet suggests that a concentration of 22.22 mg/mL (4.87 mM) is achievable in water with sonication and pH adjustment to 2.
-
Gently swirl or rock the vial to dissolve the peptide completely. Avoid vigorous shaking or vortexing, which can cause aggregation.
-
For in vivo studies, the stock solution may need to be further diluted in a sterile, biocompatible vehicle such as saline or phosphate-buffered saline (PBS).
-
2.2. Storage
-
Lyophilized Powder: Store at -20°C to -80°C for long-term stability.
-
Reconstituted Stock Solution: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C. For short-term storage (a few days), the solution can be kept at 4°C.
In Vitro Characterization
3.1. Quantitative Data Summary
The following table summarizes the reported in vitro binding affinities and potency of this compound.
| Parameter | Receptor | Species | Value |
| Binding Affinity (Ki) | GLP-1 Receptor | Human | 28.6 nM |
| GLP-1 Receptor | Mouse | 25.1 nM | |
| Glucagon Receptor | Human | 17.7 nM | |
| Glucagon Receptor | Mouse | 15.9 nM | |
| Functional Potency (EC50) | Insulin Secretion (from mouse islets) | Mouse | 5.2 nM |
3.2. Signaling Pathway
This compound activates both the GLP-1 and glucagon receptors, which are G-protein coupled receptors (GPCRs) that primarily signal through the Gαs subunit to activate adenylyl cyclase and increase intracellular cyclic AMP (cAMP).
3.3. Experimental Protocols
3.3.1. Receptor Binding Assay (Competitive)
This protocol describes a competitive binding assay to determine the affinity of this compound for the GLP-1 and glucagon receptors.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture cells stably expressing either the human GLP-1 receptor or the human glucagon receptor (e.g., HEK293 or CHO cells).
-
Harvest the cells and prepare crude membrane fractions by homogenization and centrifugation.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a microplate, combine the cell membranes, a fixed concentration of a suitable radiolabeled ligand (e.g., ¹²⁵I-GLP-1 for GLP-1R or ¹²⁵I-Glucagon for GCGR), and a range of concentrations of unlabeled this compound.
-
Include controls for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled agonist).
-
Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
3.3.2. cAMP Accumulation Assay
This protocol measures the functional potency of this compound by quantifying its ability to stimulate cAMP production in cells expressing the GLP-1 or glucagon receptor.
Methodology:
-
Cell Culture:
-
Seed cells stably expressing the human GLP-1 receptor or glucagon receptor into a 96-well plate and culture overnight.
-
-
Assay Procedure:
-
Wash the cells with assay buffer (e.g., HBSS) and pre-incubate with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of this compound to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available detection kit (e.g., HTRF, ELISA, or LANCE).
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of this compound that elicits a half-maximal response.
-
In Vivo Evaluation
4.1. Animal Models and Dosing
-
Animal Models: Diet-induced obese (DIO) mice or diabetic mouse models (e.g., db/db mice) are commonly used to evaluate the metabolic effects of this compound.
-
Dosing: this compound is typically administered via subcutaneous (s.c.) injection. Preclinical studies in mice have used doses ranging from 50 µg/kg to 200 µg/kg, administered once every three days.
4.2. Experimental Protocol: Intraperitoneal Glucose Tolerance Test (IPGTT)
An IPGTT is used to assess glucose disposal and the effect of this compound on glucose homeostasis.
Methodology:
-
Animal Preparation:
-
House mice under standard conditions and allow them to acclimate.
-
Administer this compound or vehicle to the respective groups of mice according to the desired treatment schedule.
-
-
Fasting:
-
Fast the mice for 6 hours prior to the test, with free access to water.
-
-
IPGTT Procedure:
-
At the end of the fasting period, record the body weight of each mouse.
-
Obtain a baseline blood sample (t=0) from the tail vein and measure the blood glucose concentration using a glucometer.
-
Administer a sterile glucose solution (e.g., 20% w/v in saline) via intraperitoneal injection at a dose of 2 g/kg body weight.
-
Collect blood samples from the tail vein at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) and measure blood glucose levels.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration at each time point for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion for each mouse to quantify glucose tolerance.
-
Compare the AUC values between the this compound-treated and vehicle-treated groups using appropriate statistical tests.
-
Conclusion
These application notes provide a framework for the laboratory use of this compound. Adherence to these protocols will facilitate the accurate and reproducible investigation of its biochemical and physiological effects. Researchers are encouraged to optimize these protocols based on their specific experimental systems and objectives.
References
Troubleshooting & Optimization
Mazdutide Stability Technical Support Center
Welcome to the technical support center for mazdutide (B15498200) stability in solution. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the integrity of this compound during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on factors affecting this compound stability.
Troubleshooting Guide: Common Stability Issues
This guide addresses common problems encountered when working with this compound solutions.
| Issue | Potential Cause | Recommended Action |
| Loss of Potency or Activity | Chemical degradation (e.g., hydrolysis, oxidation, deamidation) | Optimize solution pH and temperature. Use freshly prepared solutions. Store stock solutions at recommended temperatures (e.g., ≤ -20°C). Minimize exposure to light. Consider using stabilizing excipients. |
| Precipitation or Cloudiness | Aggregation or insolubility | Ensure the pH of the solution is not near the isoelectric point of this compound. Use appropriate buffers and excipients like mannitol (B672) or sucrose (B13894) to enhance solubility and prevent aggregation. Avoid vigorous shaking or stirring. |
| Appearance of New Peaks in HPLC Analysis | Formation of degradation products | Conduct a forced degradation study to identify potential degradation products. Optimize HPLC method to ensure separation of this compound from its degradants. Characterize new peaks using mass spectrometry. |
| Inconsistent Experimental Results | Variability in solution preparation and handling | Standardize protocols for solution preparation, storage, and handling. Use calibrated equipment. Ensure consistent quality of solvents and reagents. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: As a peptide analog of oxyntomodulin, this compound is susceptible to common peptide degradation pathways, including:
-
Hydrolysis: Cleavage of peptide bonds, which is often pH-dependent.
-
Oxidation: Particularly of methionine and tryptophan residues if present in the sequence.
-
Deamidation: Conversion of asparagine or glutamine residues to their corresponding carboxylic acids.
-
Aggregation: Formation of non-covalent or covalent dimers and higher-order aggregates, which can lead to precipitation and loss of activity.
Q2: What is the optimal pH for this compound solution stability?
A2: While specific data for this compound is limited, for many GLP-1 receptor agonists, a pH range of 7.0 to 8.5 is often used in formulations to minimize degradation. A patent for a this compound preparation mentions the use of tris(hydroxymethyl)aminomethane, which buffers in this alkaline range. It is crucial to perform pH stability studies for your specific application.
Q3: How does temperature affect the stability of this compound solutions?
A3: Higher temperatures accelerate chemical degradation and aggregation. For short-term storage (hours to a few days), refrigeration (2-8°C) is generally recommended. For long-term storage, freezing (≤ -20°C) is advisable. Avoid repeated freeze-thaw cycles, as this can promote aggregation.
Q4: What excipients can be used to improve this compound stability?
A4: A patent for a this compound preparation discloses the use of tris(hydroxymethyl)aminomethane (a buffer), mannitol, and sucrose. These excipients can help maintain pH, act as cryoprotectants/lyoprotectants, and reduce aggregation. The use of non-ionic surfactants may also be considered to prevent surface-induced aggregation.
Q5: How should I store my this compound stock solutions?
A5: For long-term stability, it is recommended to store this compound stock solutions in a frozen state at -20°C or below. For short-term use, solutions can be stored at 2-8°C. It is best practice to aliquot stock solutions into smaller volumes to avoid multiple freeze-thaw cycles.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
pH meter
-
Incubators/water baths
-
HPLC system with UV detector
-
Mass spectrometer (optional, for identification)
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: To an aliquot of the stock solution, add HCl to a final concentration of 0.1 M. Incubate at a specified temperature (e.g., 40°C) for various time points (e.g., 2, 4, 8, 24 hours). Neutralize the solution with NaOH before analysis.
-
Base Hydrolysis: To another aliquot, add NaOH to a final concentration of 0.1 M. Incubate under the same conditions as acid hydrolysis. Neutralize with HCl before analysis.
-
Oxidative Degradation: Add H₂O₂ to an aliquot to a final concentration of 3%. Keep the sample at room temperature and analyze at various time points.
-
Thermal Degradation: Incubate an aliquot of the stock solution at elevated temperatures (e.g., 60°C) and analyze at different time points.
-
Photostability: Expose an aliquot to light (e.g., in a photostability chamber) and analyze at different time points. A control sample should be kept in the dark.
-
Analysis: Analyze all samples by a stability-indicating HPLC method to determine the percentage of remaining this compound and the formation of degradation products.
Caption: Workflow for a forced degradation study of this compound.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Typical HPLC Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute compounds. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 220 nm and 280 nm |
| Injection Volume | 10 µL |
Method Development Notes: The gradient should be optimized to achieve good resolution between the main this compound peak and any impurity or degradation peaks. Samples from the forced degradation study are essential for this optimization.
Data on this compound Stability
While extensive quantitative stability data for this compound is not publicly available, the following table summarizes qualitative stability information based on its chemical class and formulation patents.
| Condition | Effect on Stability | Recommendation |
| pH | Degradation rates are pH-dependent. Extremes in pH can cause hydrolysis. | Maintain pH in a neutral to slightly alkaline range (e.g., 7.0-8.5). Use a suitable buffer like Tris. |
| Temperature | Increased temperature accelerates degradation. | Store solutions at 2-8°C for short-term and ≤ -20°C for long-term. |
| Excipients | Mannitol and sucrose can act as stabilizers and cryoprotectants. | Consider their inclusion in formulations, especially for lyophilized products or frozen solutions. |
| Light | Peptides can be susceptible to photodegradation. | Protect solutions from light by using amber vials or storing them in the dark. |
Signaling Pathway and Degradation Visualization
Technical Support Center: Mazdutide Animal Model Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Mazdutide (B15498200) in animal models. The information is compiled from publicly available clinical trial data and preclinical studies on GLP-1/GCGR dual agonists.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a dual agonist for the glucagon-like peptide-1 receptor (GLP-1R) and the glucagon (B607659) receptor (GCGR).[1][2] As a GLP-1R agonist, it can reduce appetite and delay gastric emptying.[1] Through GCGR activation, it may increase energy expenditure and enhance the breakdown of fats.[1]
Q2: What are the most common side effects observed with this compound in clinical trials?
The most frequently reported side effects in human clinical trials are gastrointestinal in nature and include nausea, diarrhea, and vomiting.[1][3][4] These effects are typically mild to moderate in severity and often occur during the initial dose escalation period.[1][4]
Q3: What side effects can be anticipated in animal models based on the drug class?
Based on the pharmacology of GLP-1 and glucagon receptor agonists, researchers using animal models may observe:
-
Reduced Food and Water Intake: A primary effect of GLP-1R activation is appetite suppression.
-
Body Weight Loss: Consequently, a reduction in body weight is an expected outcome.
-
Gastrointestinal Distress: Animals may exhibit signs of gastrointestinal upset, although these are often difficult to quantify in rodents.
-
Changes in Activity Levels: Some studies with GLP-1 agonists in rats have noted transient effects on activity.
Q4: Are there any serious adverse events reported in preclinical studies of similar drugs?
Preclinical toxicology studies of other GLP-1 agonists in various animal models (mice, rats, and monkeys) have identified findings at higher exposures, including:
-
Liver necrosis and thyroid C-cell changes in mice.[5]
-
ECG abnormalities and myocardial changes in monkeys.[5]
-
Reproductive and developmental toxicity in rats, rabbits, and monkeys, often in the presence of maternal toxicity.[5]
It is important to note that the direct relevance of these findings to humans is not always clear, and they often occur at exposures significantly higher than therapeutic doses.
Troubleshooting Guides
Issue: Excessive Body Weight Loss or Reduced Food Intake
-
Problem: The animal model is exhibiting a more significant reduction in body weight or food intake than anticipated, potentially leading to adverse health outcomes.
-
Possible Causes:
-
The dose of this compound is too high for the specific animal model or strain.
-
The animal model is particularly sensitive to the anorectic effects of GLP-1R agonism.
-
Dehydration due to reduced water intake.
-
-
Troubleshooting Steps:
-
Dose Adjustment: Consider reducing the dose of this compound or implementing a more gradual dose escalation schedule.
-
Supportive Care: Ensure easy access to palatable, high-nutrient food and water. Consider providing hydration support (e.g., hydrogel) if dehydration is suspected.
-
Monitor Health Parameters: Closely monitor the animals for other signs of distress, such as changes in posture, coat condition, or activity levels.
-
Consult Literature: Review literature for typical responses to GLP-1/GCGR agonists in the specific animal model being used.
-
Issue: Signs of Gastrointestinal Distress
-
Problem: Animals are showing signs that may be indicative of gastrointestinal side effects, such as diarrhea, changes in fecal consistency, or abdominal discomfort (e.g., writhing, hunched posture).
-
Possible Causes:
-
Gastrointestinal effects are a known class effect of GLP-1 receptor agonists.
-
The formulation or vehicle used for administration may be contributing to the issue.
-
-
Troubleshooting Steps:
-
Dose Titration: A slow dose titration at the beginning of the study can help mitigate gastrointestinal side effects.
-
Vehicle Control: Ensure that a vehicle-only control group is included to rule out effects of the administration vehicle.
-
Dietary Modification: Provide a standard, easily digestible chow.
-
Observational Scoring: Implement a daily observational scoring system to systematically record signs of animal well-being.
-
Data Presentation
Table 1: Summary of Common Side Effects in Human Clinical Trials
| Side Effect Category | Specific Adverse Events | Severity | Onset |
| Gastrointestinal | Nausea, Diarrhea, Vomiting | Mild to Moderate | Typically during dose escalation |
Table 2: Potential Findings in Preclinical Animal Models (Based on GLP-1 Agonist Class)
| Animal Model | Potential Finding | Exposure Level |
| Rodents (Mice, Rats) | Reduced food intake and body weight | Expected at therapeutic doses |
| Thyroid C-cell adenomas/carcinomas | High exposures | |
| Liver necrosis | High exposures | |
| Embryofetal toxicity | Clinically relevant exposures (with maternal toxicity) | |
| Non-human Primates | ECG abnormalities, myocardial changes | High exposures |
| Reduced growth, early pregnancy loss | Clinically relevant exposures (with maternal toxicity) |
Experimental Protocols
A detailed experimental protocol for a specific study would need to be developed by the principal investigator. However, a general protocol for monitoring side effects during a study with this compound in a rodent model would include:
-
Daily Health Monitoring:
-
Observe each animal for changes in posture, activity level, and overall appearance.
-
Check for signs of gastrointestinal distress, such as diarrhea or changes in stool consistency.
-
Examine the injection site for any local reactions.
-
-
Weekly Measurements:
-
Record individual body weights.
-
Measure food and water consumption per cage.
-
-
Interim and Terminal Assessments:
-
Collect blood samples for clinical chemistry and hematology analysis.
-
Perform gross necropsy and collect tissues for histopathological examination, paying close attention to the pancreas, thyroid, heart, and liver.
-
Visualizations
Caption: this compound's dual agonist signaling pathway.
References
- 1. Innovent Presents the Results of the First Phase 3 Study of this compound for Weight Management at the ADA's 84th Scientific Sessions [prnewswire.com]
- 2. Innovent's First New Drug Application of this compound for Chronic Weight Management has been Accepted by the NMPA of China [prnewswire.com]
- 3. Safety and efficacy of a GLP-1 and glucagon receptor dual agonist this compound (IBI362) 9 mg and 10 mg in Chinese adults with overweight or obesity: A randomised, placebo-controlled, multiple-ascending-dose phase 1b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Innovent Unveils Phase 3 this compound Weight Management Study Results at ADA's 84th Sessions [synapse.patsnap.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Overcoming Resistance in Mazdutide Research
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers may encounter during experiments with Mazdutide (B15498200), a dual glucagon-like peptide-1 (GLP-1) and glucagon (B607659) (GCG) receptor agonist.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common challenges and questions that may arise during your research with this compound.
| Question/Issue | Potential Cause(s) | Troubleshooting/Suggested Actions |
| 1. Reduced or No Biological Activity in vitro | Peptide Integrity and Handling: Degradation due to improper storage, repeated freeze-thaw cycles, or contamination. Incorrect peptide concentration due to inaccurate measurement or peptide purity issues. | - Storage: Store lyophilized this compound at -20°C or -80°C, protected from light. Reconstitute just before use. - Handling: Avoid repeated freeze-thaw cycles by aliquoting the reconstituted peptide. Use sterile, nuclease-free solutions for reconstitution. - Concentration Verification: Confirm peptide concentration using a spectrophotometer or a peptide quantification assay. Account for net peptide content. |
| Assay Conditions: Suboptimal cell density, serum interference in the assay medium, or incorrect incubation times. | - Cell Density: Optimize cell seeding density to ensure adequate receptor expression. - Serum-Free Conditions: For signaling assays (e.g., cAMP), switch to a serum-free medium during stimulation to avoid interference. - Time-Course Experiment: Perform a time-course experiment to determine the optimal stimulation time for your specific endpoint. | |
| Cell Line Issues: Low or absent expression of GLP-1R or GCGR in the chosen cell line. Cellular resistance or desensitization due to prolonged culture or high passage number. | - Receptor Expression: Verify GLP-1R and GCGR expression in your cell line via qPCR, Western blot, or flow cytometry. - Cell Line Authentication: Use low-passage, authenticated cells. Consider using a cell line engineered to overexpress the receptors of interest. | |
| 2. High Variability Between Experimental Replicates | Pipetting Errors: Inaccurate or inconsistent pipetting of the peptide, reagents, or cells. | - Technique: Use calibrated pipettes and proper pipetting techniques. For viscous peptide solutions, consider using reverse pipetting. |
| Cell Plating Inconsistency: Uneven cell distribution in multi-well plates. | - Cell Suspension: Ensure a homogenous cell suspension before and during plating. Allow plates to sit at room temperature for a short period before incubation to allow for even cell settling. | |
| Edge Effects: Evaporation from wells on the perimeter of the plate leading to altered cell growth and responses. | - Plate Layout: Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile water or media to maintain humidity. | |
| 3. Unexpected In Vivo Results (e.g., Lack of Weight Loss or Glycemic Control) | Animal Model Selection: The chosen animal model may not be responsive to this compound due to species differences in receptor pharmacology or metabolism. | - Model Validation: Ensure the selected animal model (e.g., diet-induced obese mice) expresses functional GLP-1 and glucagon receptors and exhibits the desired metabolic phenotype.[1] - Literature Review: Consult literature for validated animal models for studying GLP-1/GCG dual agonists. |
| Dosing and Administration: Inadequate dose, incorrect route of administration, or improper vehicle. | - Dose-Response Study: Conduct a dose-response study to determine the optimal effective dose in your model. - Route of Administration: Subcutaneous injection is the standard route for this compound. Ensure proper injection technique. - Vehicle: Use a vehicle that ensures peptide stability and solubility. A common vehicle is sterile saline with a small amount of BSA to prevent adsorption. | |
| Development of Tolerance/Tachyphylaxis: Downregulation or desensitization of GLP-1 and/or glucagon receptors with chronic treatment. | - Intermittent Dosing: Consider an intermittent dosing schedule to allow for receptor re-sensitization. - Washout Period: Include a washout period in your study design to assess the return of receptor sensitivity. - Receptor Analysis: At the end of the study, collect tissues (e.g., pancreas, liver, adipose) to analyze receptor expression and downstream signaling markers. | |
| 4. Gastrointestinal Side Effects Observed in Animal Models (e.g., reduced food intake, diarrhea) | On-Target Pharmacological Effects: this compound's activation of the GLP-1 receptor is known to delay gastric emptying and reduce appetite, which can manifest as reduced food intake.[2][3] Gastrointestinal adverse events are the most commonly reported side effects in clinical trials.[4] | - Dose Escalation: Start with a lower dose and gradually escalate to the target dose to allow for adaptation. - Monitor Animal Welfare: Closely monitor food and water intake, body weight, and clinical signs. Provide supportive care if necessary. - Pair-Feeding Study: To distinguish between the effects of this compound and the effects of reduced food intake, include a pair-fed control group that receives the same amount of food as the this compound-treated group. |
Quantitative Data from Clinical Trials
The following tables summarize key efficacy data from clinical trials of this compound.
Table 1: Efficacy of this compound in Chinese Adults with Type 2 Diabetes (DREAMS-2 Study, 28 Weeks) [5]
| Parameter | This compound 4.0 mg | This compound 6.0 mg | Dulaglutide 1.5 mg |
| Change in HbA1c from Baseline | Superior to Dulaglutide | Superior to Dulaglutide | - |
| Percent Change in Body Weight from Baseline | Statistically Superior | Statistically Superior | - |
| Proportion of Subjects with HbA1c < 7.0% and Weight Loss ≥ 5% | Statistically Superior | Statistically Superior | - |
Table 2: Efficacy of this compound in Chinese Adults with Overweight or Obesity (GLORY-1 Study, 48 Weeks) [6][7]
| Parameter | This compound 4 mg | This compound 6 mg | Placebo |
| Mean Percent Weight Reduction from Baseline | -12.0% | -14.8% | -0.5% |
| Proportion of Participants with ≥5% Weight Reduction | 73.5% | 82.8% | 11.5% |
| Proportion of Participants with ≥15% Weight Reduction | 37.0% | 50.6% | 2.1% |
| Mean Change in Waist Circumference from Baseline (cm) | -9.5 cm | -11.0 cm | -1.5 cm |
Table 3: Phase 1b High-Dose Study in Chinese Adults with Overweight or Obesity [4]
| Cohort | Treatment Duration | Mean Percent Body Weight Change from Baseline (ETD vs. Placebo) |
| This compound 9 mg | 12 Weeks | -9.8% |
| This compound 10 mg | 16 Weeks | -6.2% |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate this compound's activity and potential resistance mechanisms.
Protocol 1: In Vitro Assessment of this compound-Induced cAMP Production
Objective: To quantify the activation of GLP-1 and glucagon receptors by measuring intracellular cyclic adenosine (B11128) monophosphate (cAMP) accumulation.
Materials:
-
HEK293 cells stably expressing human GLP-1R or GCGR.
-
Culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).
-
This compound, a known GLP-1R agonist (e.g., Liraglutide), and a known GCGR agonist (e.g., Glucagon).
-
Phosphodiesterase inhibitor (e.g., IBMX).
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
Procedure:
-
Cell Seeding: Seed the transfected HEK293 cells into a 96-well plate at a pre-optimized density and culture overnight.
-
Serum Starvation: The next day, replace the culture medium with serum-free medium and incubate for 2-4 hours.
-
Agonist Preparation: Prepare serial dilutions of this compound, the control agonists, and a vehicle control in assay buffer.
-
Cell Stimulation: Add the phosphodiesterase inhibitor to the cells, followed by the different concentrations of the agonists. Incubate for the optimized time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Generate dose-response curves and calculate the EC50 (half-maximal effective concentration) for each compound at each receptor.
Protocol 2: In Vitro Receptor Internalization Assay
Objective: To visualize and quantify the internalization of GLP-1 and glucagon receptors upon stimulation with this compound.
Materials:
-
Cells stably co-expressing a tagged receptor (e.g., GLP-1R-GFP) and a plasma membrane marker.
-
This compound and control agonists.
-
Live-cell imaging medium.
-
High-content imaging system or confocal microscope.
-
Image analysis software.
Procedure:
-
Cell Seeding: Seed the cells on glass-bottom plates suitable for microscopy.
-
Treatment: Replace the culture medium with live-cell imaging medium containing this compound or control agonists at a specific concentration.
-
Live-Cell Imaging: Acquire images at different time points (e.g., 0, 5, 15, 30, and 60 minutes) to monitor the translocation of the fluorescently tagged receptor from the plasma membrane to intracellular compartments.
-
Image Analysis: Quantify the degree of receptor internalization by measuring the change in fluorescence intensity at the plasma membrane versus intracellular vesicles over time.
Protocol 3: In Vivo Study of this compound Efficacy and Resistance in a Diet-Induced Obese (DIO) Mouse Model
Objective: To evaluate the long-term effects of this compound on body weight and glycemic control and to assess for the development of resistance.
Materials:
-
Male C57BL/6J mice.
-
High-fat diet (HFD, e.g., 60% kcal from fat).
-
This compound.
-
Vehicle control (e.g., sterile saline with 0.1% BSA).
-
Equipment for measuring body weight, food intake, and blood glucose.
Procedure:
-
Induction of Obesity: Feed mice an HFD for 8-12 weeks to induce obesity and insulin (B600854) resistance.
-
Group Allocation: Randomize the DIO mice into treatment groups (e.g., vehicle, this compound low dose, this compound high dose).
-
Treatment: Administer this compound or vehicle via subcutaneous injection at a specified frequency (e.g., once daily or every other day) for a chronic period (e.g., 4-8 weeks).
-
Monitoring:
-
Body Weight and Food Intake: Measure daily or several times per week.
-
Glycemic Control: Perform an oral glucose tolerance test (OGTT) or an insulin tolerance test (ITT) at baseline and at the end of the treatment period.
-
-
Assessment of Resistance:
-
Tachyphylaxis: Monitor for a plateau or a decrease in the weight-lowering effect of this compound over time.
-
Ex Vivo Analysis: At the end of the study, collect tissues such as the pancreas, liver, and adipose tissue to analyze the expression of GLP-1R and GCGR and the activation of downstream signaling pathways (e.g., p-AKT, p-ERK) by Western blot or immunohistochemistry.
-
Visualizations
Signaling Pathways of this compound
Caption: this compound's dual activation of GLP-1 and glucagon receptors.
Experimental Workflow for Investigating In Vitro Resistance
Caption: A logical workflow for troubleshooting reduced this compound efficacy.
References
- 1. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucagon-Like Peptide-1 Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Safety and efficacy of a GLP-1 and glucagon receptor dual agonist this compound (IBI362) 9 mg and 10 mg in Chinese adults with overweight or obesity: A randomised, placebo-controlled, multiple-ascending-dose phase 1b trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Structural analysis of the dual agonism at GLP-1R and GCGR - PMC [pmc.ncbi.nlm.nih.gov]
Mazdutide Dose-Response Curve Optimization: A Technical Guide for Researchers
This technical support center provides essential information for researchers, scientists, and drug development professionals working with mazdutide (B15498200). It includes troubleshooting guides and frequently asked questions to assist in experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a dual agonist for the glucagon-like peptide-1 (GLP-1) and glucagon (B607659) receptors.[1][2][3] As a synthetic peptide analogue of mammalian oxyntomodulin, it promotes insulin (B600854) secretion, lowers blood glucose, and reduces body weight by activating the GLP-1 receptor.[4][5] Simultaneously, its activation of the glucagon receptor may increase energy expenditure and improve hepatic fat metabolism.[3][4] This dual agonism provides a synergistic effect on glycemic control and weight loss.[1]
Q2: What are the key considerations for selecting a dose of this compound for in-vivo studies?
A2: Dose selection for this compound should be based on the specific research question and the model being used. Clinical data in humans shows a clear dose-dependent effect on weight loss and glycemic control, with doses ranging from 3 mg to 9 mg demonstrating significant efficacy.[2][6][7] For preclinical studies, it is crucial to perform pilot dose-ranging studies to establish the optimal dose that balances efficacy and tolerability in the specific animal model. Researchers should consider the different metabolic rates and drug clearance between species when translating human equivalent doses.
Q3: What are the common adverse events observed with this compound in clinical trials?
A3: The most frequently reported adverse events associated with this compound are gastrointestinal in nature.[6][8] These include nausea, diarrhea, vomiting, and decreased appetite.[6][8] These side effects are generally reported as mild to moderate in severity.[4][8]
Q4: How does this compound affect cardiometabolic risk factors?
A4: Clinical studies have demonstrated that this compound significantly improves several cardiometabolic risk factors. Reductions have been observed in waist circumference, systolic blood pressure, triglycerides, total cholesterol, and low-density lipoprotein cholesterol.[8][9] Additionally, improvements in insulin sensitivity and reductions in serum uric acid and ALT levels have been reported.[8] An exploratory analysis also indicated a significant reduction in liver fat content.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| High variability in animal body weight response | - Individual differences in metabolism- Inconsistent drug administration- Stress-induced changes in appetite | - Ensure consistent subcutaneous injection technique and volume.- Acclimatize animals to handling and injection procedures to minimize stress.- Increase sample size to account for individual variability. |
| Unexpectedly low efficacy in a diabetic animal model | - Inappropriate dose for the model's level of insulin resistance- Model-specific differences in GLP-1R and GCGR expression or sensitivity | - Conduct a dose-response study to determine the optimal dose for the specific diabetic model.- Characterize the expression levels of GLP-1 and glucagon receptors in the target tissues of the animal model. |
| Signs of gastrointestinal distress in animals (e.g., reduced food intake, diarrhea) | - Dose may be too high, leading to adverse gastrointestinal effects seen in humans. | - Implement a dose-escalation protocol to allow for adaptation.- Monitor animals closely for signs of distress and adjust the dose accordingly.- Ensure the formulation and vehicle are well-tolerated. |
Quantitative Data Summary
Table 1: Dose-Dependent Efficacy of this compound on Body Weight in Clinical Trials
| Dose | Trial Phase | Duration | Mean Percent Weight Change from Baseline | Reference |
| 3 mg | Phase 2 | 24 weeks | -6.35 kg | [2] |
| 4 mg | Phase 3 (GLORY-1) | 48 weeks | -9.48 cm waist circumference reduction | [8] |
| 4.5 mg | Phase 2 | 24 weeks | -9.07 kg | [2] |
| 6 mg | Phase 2 | 24 weeks | -9.85 kg | [2] |
| 6 mg | Phase 3 (GLORY-1) | 48 weeks | -14.37% | [8] |
| 9 mg | Phase 2 | 24 weeks | -15.4% | [2][7] |
Table 2: Efficacy of this compound on Glycemic Control in Patients with Type 2 Diabetes
| Dose | Trial Phase | Duration | Mean Change in HbA1c from Baseline | Reference |
| 3 mg | Phase 2 | 20 weeks | -1.41% to -1.67% | [6] |
| 4.5 mg | Phase 2 | 20 weeks | -1.41% to -1.67% | [6] |
| 6 mg | Phase 2 | 20 weeks | -1.41% to -1.67% | [6] |
| 4 mg & 6 mg | Phase 3 (DREAMS-1) | 24 weeks | -1.57% (4mg), -2.15% (6mg) | [10] |
| Not Specified | Phase 3 (DREAMS-3) | 32 weeks | -2.03% | [4] |
Experimental Protocols
Protocol 1: Phase 3 Clinical Trial for Weight Management (GLORY-1 Study Design)
-
Objective: To evaluate the efficacy and safety of this compound in Chinese adults with overweight or obesity.
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled Phase 3 clinical trial.
-
Participants: 610 participants were enrolled.
-
Intervention: Participants were randomized to receive either 4 mg or 6 mg of this compound or a placebo.
-
Administration: Subcutaneous injection once weekly.
-
Treatment Duration: 48 weeks.
-
Primary Endpoint: Mean percentage change in body weight from baseline at week 32.
-
Key Secondary Endpoints: Proportion of participants achieving weight reductions of ≥5%, ≥10%, and ≥15%; changes in cardiometabolic risk factors.[8]
Protocol 2: Phase 2 Clinical Trial in Patients with Type 2 Diabetes
-
Objective: To evaluate the efficacy and safety of this compound in Chinese patients with type 2 diabetes inadequately controlled with diet and exercise, with or without stable metformin.
-
Study Design: A randomized, double-blind, placebo-controlled Phase 2 trial.
-
Participants: Adults with HbA1c between 7.0% and 10.5%.
-
Intervention: Participants were randomly assigned to receive 3 mg, 4.5 mg, or 6 mg of this compound, open-label dulaglutide (1.5 mg), or placebo.
-
Administration: Subcutaneous injection once weekly.
-
Treatment Duration: 20 weeks.
-
Primary Outcome: Change in HbA1c from baseline to week 20.[6]
-
Dose Escalation for 6 mg group: 2 mg for weeks 1-4, 4 mg for weeks 5-8, and 6 mg for weeks 9-20.[11]
Visualizations
Caption: this compound's dual activation of GLP-1 and glucagon receptors.
Caption: A typical workflow for a randomized controlled trial of this compound.
References
- 1. polarispeptides.com [polarispeptides.com]
- 2. drugs.com [drugs.com]
- 3. What is the therapeutic class of this compound? [synapse.patsnap.com]
- 4. Innovent's this compound Shows Superiority in Glycemic Control with Weight Loss over Semaglutide in a Head-to-head Phase 3 Clinical Trial DREAMS-3 [prnewswire.com]
- 5. Innovent doses first subject in Phase II trial of this compound for obesity [clinicaltrialsarena.com]
- 6. Efficacy and Safety of this compound in Chinese Patients With Type 2 Diabetes: A Randomized, Double-Blind, Placebo-Controlled Phase 2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bariatricnews.net [bariatricnews.net]
- 8. Innovent Unveils Phase 3 this compound Weight Management Study Results at ADA's 84th Sessions [synapse.patsnap.com]
- 9. Efficacy and safety of this compound on weight loss among diabetic and non-diabetic patients: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Second phase III trial of this compound in Chinese patients with type 2 diabetes met study endpoints, and Innovent Biologics plans to submit NDA of this compound to the NMPA. - Medthority [medthority.com]
- 11. Efficacy and Safety of this compound in Chinese Patients With Type 2 Diabetes: A Randomized, Double-Blind, Placebo-Controlled Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
Mazdutide Experiments: A Technical Support Center for Improved Reproducibility
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers working with Mazdutide (B15498200), a dual glucagon-like peptide-1 (GLP-1) and glucagon (B607659) receptor (GCGR) agonist. To enhance the reproducibility of experiments, this resource offers detailed troubleshooting guides in a question-and-answer format, summaries of quantitative data, comprehensive experimental protocols, and visualizations of key biological pathways and workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions that may arise during the experimental process with this compound.
1. Peptide Handling and Preparation
-
Question: My this compound peptide has low solubility or appears to have precipitated out of solution. What should I do?
-
Answer: this compound is a synthetic peptide and its solubility can be influenced by pH and buffer composition. For in vitro assays, it is recommended to dissolve this compound in high-purity water, and if necessary, adjust the pH to 2 with HCl with the aid of ultrasonication to achieve a stock solution of up to 22.22 mg/mL.[1] For in vivo studies, various formulations can be used depending on the experimental needs, including suspension in 0.5% CMC Na for oral administration or dissolution in a vehicle like DMSO and corn oil for injections.[2] Always prepare fresh solutions for each experiment to avoid degradation from repeated freeze-thaw cycles. Store the lyophilized peptide at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month), protected from moisture and light.[3]
-
-
Question: I am observing high variability between experiments. What are the potential sources of this variability?
-
Answer: Variability in peptide experiments can arise from multiple factors.[1][4][5] Key areas to investigate include:
-
Peptide Integrity: Ensure consistent storage and handling of your this compound stock. Avoid repeated freeze-thaw cycles.
-
Solution Preparation: Inconsistencies in weighing, dissolving, and diluting the peptide can lead to significant errors. Use calibrated equipment and a consistent protocol.
-
Assay Conditions: Minor variations in cell density, incubation times, temperature, and buffer composition can impact results. Standardize these parameters across all experiments.
-
Pipetting Accuracy: Inaccurate pipetting, especially of small volumes, can introduce substantial error. Use calibrated pipettes and proper technique.
-
-
2. In Vitro Assays
-
Question: The potency (EC50) of this compound in my cAMP accumulation assay is lower than expected. What could be the cause?
-
Answer: A lower-than-expected potency can be due to several factors. First, verify the integrity of your this compound stock, as peptide degradation can lead to reduced activity. Cell health and receptor expression levels are also critical; use cells at a low passage number and ensure they are healthy and not overly confluent.[6] Also, check the quality and expiration of your cAMP assay kit reagents and confirm that your plate reader settings are optimal for the assay.
-
-
Question: I am not observing a clear dose-response curve in my insulin (B600854) secretion assay with MIN6 cells. What should I check?
-
Answer: The responsiveness of MIN6 cells to glucose and incretins can diminish with high passage numbers.[2][7] Ensure you are using a low-passage, healthy cell stock. The pre-incubation (starvation) step in low glucose is critical for observing a robust response to stimulation. Verify the glucose concentrations in your buffers and the duration of the stimulation period. The presence of theophylline (B1681296) in the buffer can also enhance the insulin secretion response in MIN6 cells.[8]
-
3. In Vivo Experiments
-
Question: The weight loss effect of this compound in my animal model is less pronounced than reported in the literature. What factors should I consider?
-
Answer: The magnitude of weight loss can be influenced by the animal model (age, sex, and degree of obesity), the dose and administration route of this compound, and the diet.[6] Ensure your animal model is appropriate and that the diet is consistent with the study design (e.g., diet-induced obesity model). Check your dosing calculations and injection technique for accuracy and consistency. The stress level of the animals can also affect feeding behavior and body weight, so proper acclimation is important.
-
-
Question: I am observing unexpected side effects in my animal studies, such as gastrointestinal issues. Is this normal?
-
Answer: Gastrointestinal side effects like nausea, vomiting, and diarrhea are the most commonly reported adverse events for GLP-1 receptor agonists, including this compound, in both preclinical and clinical studies.[9][10] These effects are often dose-dependent and may be more pronounced at the beginning of treatment. If the side effects are severe or unexpected, re-evaluate your dosing regimen and consider a dose-escalation protocol to improve tolerability.
-
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Receptor Binding Affinity and Potency of this compound
| Receptor | Species | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| GLP-1R | Human | 28.6 | - |
| GLP-1R | Mouse | 25.1 | 5.2 (insulin secretion from islets) |
| GCGR | Human | 17.7 | - |
| GCGR | Mouse | 15.9 | - |
| Data sourced from MedChemExpress.[11] |
Table 2: Efficacy of this compound in a Phase 3 Trial (GLORY-1) in Chinese Adults with Overweight or Obesity (48 Weeks)
| Parameter | This compound 4 mg | This compound 6 mg | Placebo |
| Mean % Change in Body Weight from Baseline | |||
| Week 32 | -10.0% | -12.6% | -0.5% |
| Week 48 | -12.0% | -14.8% | -0.5% |
| Proportion of Participants with ≥5% Weight Loss | |||
| Week 48 | 73.5% | 82.8% | 11.5% |
| Proportion of Participants with ≥15% Weight Loss | |||
| Week 48 | 37.0% | 50.6% | 2.1% |
| Mean Change in Waist Circumference from Baseline (cm) | -9.5 cm | -11.0 cm | -1.5 cm |
| Data from a Phase 3 clinical trial (GLORY-1).[1][5][12] |
Table 3: Efficacy of this compound in a Phase 3 Trial (DREAMS-1) in Chinese Adults with Type 2 Diabetes (24 Weeks)
| Parameter | This compound 4 mg | This compound 6 mg | Placebo |
| Mean Change in HbA1c from Baseline (%) | -1.57% | -2.15% | -0.14% |
| Data from a Phase 3 clinical trial (DREAMS-1).[7][13][14] |
Experimental Protocols
Below are detailed methodologies for key experiments relevant to this compound research. These are generalized protocols and may require optimization for specific laboratory conditions.
1. In Vitro cAMP Accumulation Assay (HTRF-based)
-
Objective: To measure the potency of this compound in stimulating cAMP production via GLP-1 and glucagon receptors.
-
Materials:
-
CHO-K1 cells stably expressing human GLP-1R or GCGR.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 500 µM IBMX).
-
This compound stock solution.
-
cAMP HTRF assay kit (e.g., from Cisbio).
-
384-well white plates.
-
-
Methodology:
-
Seed the cells in 384-well plates and culture overnight.
-
Prepare serial dilutions of this compound in assay buffer.
-
Aspirate the culture medium from the cells and add the this compound dilutions.
-
Incubate for 30 minutes at room temperature.
-
Add the HTRF assay reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's instructions.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
Calculate the HTRF ratio and plot the data against the logarithm of the this compound concentration to determine the EC50 value.
-
2. In Vitro Insulin Secretion Assay (MIN6 Cell Line)
-
Objective: To assess the effect of this compound on glucose-stimulated insulin secretion.
-
Materials:
-
MIN6 cells.
-
Krebs-Ringer Bicarbonate (KRB) buffer with 2 mM glucose (low glucose).
-
KRB buffer with 20 mM glucose (high glucose).
-
This compound stock solution.
-
Insulin ELISA kit.
-
24-well plates.
-
-
Methodology:
-
Seed MIN6 cells in 24-well plates and culture until they reach 80-90% confluency.
-
Wash the cells twice with KRB buffer containing 2 mM glucose.
-
Pre-incubate the cells in KRB with 2 mM glucose for 2 hours at 37°C to establish a basal state.
-
Aspirate the pre-incubation buffer and add the treatment solutions:
-
Low glucose (2 mM) +/- this compound.
-
High glucose (20 mM) +/- this compound.
-
-
Incubate for 1-2 hours at 37°C.
-
Collect the supernatant for insulin measurement.
-
Quantify the insulin concentration in the supernatant using an insulin ELISA kit.
-
Normalize the insulin secretion to the total protein content of the cells in each well.
-
3. In Vivo Study: Effect of this compound on Body Weight in a Diet-Induced Obese (DIO) Mouse Model
-
Objective: To evaluate the in vivo efficacy of this compound on weight loss.
-
Materials:
-
Male C57BL/6J mice on a high-fat diet (e.g., 60% kcal from fat) for 12-16 weeks to induce obesity.
-
This compound solution for subcutaneous injection.
-
Vehicle control solution.
-
Animal scale.
-
-
Methodology:
-
Acclimate the DIO mice to handling and injection procedures.
-
Randomize the mice into treatment groups (e.g., vehicle, this compound at different doses).
-
Record the baseline body weight of each mouse.
-
Administer this compound or vehicle via subcutaneous injection at the desired frequency (e.g., once daily or once weekly).
-
Monitor body weight and food intake daily or several times per week.
-
Continue the treatment for the planned duration of the study (e.g., 4 weeks).
-
At the end of the study, collect terminal samples as required (e.g., blood for biomarker analysis, tissues for further analysis).
-
Analyze the change in body weight over time for each treatment group compared to the vehicle control.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Dual signaling pathways of this compound via GLP-1 and Glucagon receptors.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. Phase 3 Clinical Study of this compound in Chinese Adults with Overweight or Obesity (GLORY-1) Published in The New England Journal of Medicine (NEJM) [prnewswire.com]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. tydes.is [tydes.is]
- 4. nbinno.com [nbinno.com]
- 5. bariatricnews.net [bariatricnews.net]
- 6. This compound, a dual agonist targeting GLP-1R and GCGR, mitigates diabetes-associated cognitive dysfunction: mechanistic insights from multi-omics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Innovent's Phase 3 Trial of this compound for Type 2 Diabetes in China Meets Endpoints, NDA Submission Planned [synapse.patsnap.com]
- 8. Second phase III trial of this compound in Chinese patients with type 2 diabetes met study endpoints, and Innovent Biologics plans to submit NDA of this compound to the NMPA. - Medthority [medthority.com]
- 9. The latest phase II clinical research by Innovent Biologics on this compound, a GLP-1R/GCGR dual agonist, has been released, showing significant weight loss effects [synapse.patsnap.com]
- 10. Safety and efficacy of a GLP-1 and glucagon receptor dual agonist this compound (IBI362) 9 mg and 10 mg in Chinese adults with overweight or obesity: A randomised, placebo-controlled, multiple-ascending-dose phase 1b trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Innovent Presents the Results of the First Phase 3 Study of this compound for Weight Management at the ADA's 84th Scientific Sessions [prnewswire.com]
- 13. bariatricnews.net [bariatricnews.net]
- 14. Innovent’s trial of type 2 diabetes treatment meets endpoints [clinicaltrialsarena.com]
Validation & Comparative
In Vitro Mechanism of Action of Mazdutide: A Comparative Guide to GLP-1R/GCGR Dual Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro mechanism of action of Mazdutide, a dual glucagon-like peptide-1 receptor (GLP-1R) and glucagon (B607659) receptor (GCGR) agonist, with other prominent dual agonists, Survodutide and Cotadutide. The information presented herein is based on publicly available experimental data and is intended to assist researchers in understanding the nuanced pharmacological profiles of these therapeutic candidates.
Introduction
Dual GLP-1R/GCGR agonists represent a promising therapeutic strategy for metabolic diseases, aiming to combine the glucose-lowering and appetite-suppressing effects of GLP-1R activation with the energy expenditure-enhancing and hepatic fat-reducing actions of GCGR activation. This compound, Survodutide, and Cotadutide are leading examples of this class of molecules. Understanding their distinct in vitro characteristics, such as receptor binding affinity and potency, is crucial for elucidating their pharmacological profiles and predicting their clinical effects.
Quantitative Comparison of In Vitro Receptor Activity
The in vitro activity of this compound, Survodutide, and Cotadutide at the human GLP-1 and glucagon receptors has been characterized primarily through binding affinity (Ki) and functional potency (EC50) in cell-based assays. The following table summarizes the key quantitative data for these dual agonists.
| Compound | Receptor | Parameter | Value (nM) | Cell Line | Assay Type |
| This compound | human GCGR | Ki | 17.7 | - | Binding Assay |
| human GLP-1R | Ki | 28.6 | - | Binding Assay | |
| mouse islets | EC50 | 5.2 | Primary cells | Insulin Secretion | |
| Survodutide | human GCGR | EC50 | 0.52 | CHO-K1 | cAMP Accumulation |
| human GLP-1R | EC50 | 0.33 | CHO-K1 | cAMP Accumulation | |
| Cotadutide | human GCGR | EC50 | 0.088 | CHO | cAMP Accumulation |
| human GLP-1R | EC50 | 0.076 | CHO | cAMP Accumulation |
Signaling Pathways and Experimental Workflow
The activation of GLP-1R and GCGR by these agonists initiates downstream signaling cascades, primarily through the Gαs subunit of the G-protein, leading to the production of cyclic AMP (cAMP). This second messenger, in turn, activates protein kinase A (PKA) and other effectors to elicit cellular responses.
The in vitro potency of these dual agonists is typically determined using a cAMP accumulation assay. The general workflow for this experiment is depicted below.
Experimental Protocols
While specific, proprietary protocols for each compound are not fully disclosed, a general methodology for in vitro characterization of GLP-1R/GCGR dual agonists can be outlined based on published studies.[1][2]
Cell Culture and Transfection
-
Cell Lines: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells are commonly used due to their robust growth characteristics and low endogenous receptor expression.
-
Transfection: Cells are stably transfected with plasmids containing the cDNA for the human GLP-1 receptor (GLP-1R) or the human glucagon receptor (GCGR). This ensures consistent and high-level expression of the target receptors.
-
Culture Conditions: Cells are maintained in appropriate culture media (e.g., F-12K or DMEM) supplemented with fetal bovine serum (FBS), antibiotics (penicillin/streptomycin), and selection agents (e.g., G418) to maintain the transfected cell population.
cAMP Accumulation Assay[2][3]
-
Cell Seeding: Transfected cells are seeded into 96- or 384-well plates at a predetermined density and allowed to adhere overnight.
-
Agonist Preparation: A serial dilution of the dual agonist (e.g., this compound, Survodutide, or Cotadutide) is prepared in an appropriate assay buffer, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Stimulation: The culture medium is removed from the cells, and the cells are stimulated with the various concentrations of the agonist for a specific duration, typically 30 minutes at 37°C.
-
Cell Lysis: Following stimulation, the cells are lysed to release the accumulated intracellular cAMP.
-
cAMP Detection: The concentration of cAMP in the cell lysates is quantified using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The raw data (e.g., fluorescence ratio) is converted to cAMP concentrations. Dose-response curves are then generated by plotting the cAMP concentration against the logarithm of the agonist concentration. The half-maximal effective concentration (EC50), which represents the concentration of the agonist that elicits 50% of the maximal response, is determined from these curves using a non-linear regression model (e.g., four-parameter logistic fit).
Receptor Binding Assay
-
Membrane Preparation: Cell membranes are prepared from CHO or HEK293 cells overexpressing either the human GLP-1R or GCGR.
-
Competitive Binding: The prepared membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., ¹²⁵I-GLP-1 or ¹²⁵I-glucagon) and increasing concentrations of the unlabeled test compound (e.g., this compound).
-
Separation and Detection: The reaction is terminated, and the bound radioligand is separated from the unbound radioligand. The amount of bound radioactivity is then quantified.
-
Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that displaces 50% of the radiolabeled ligand) is determined. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Conclusion
The in vitro characterization of this compound reveals its dual agonism at both the GLP-1 and glucagon receptors. When compared to Survodutide and Cotadutide, there are apparent differences in their relative potencies at each receptor, which may translate to distinct pharmacological profiles in vivo. The provided experimental protocols offer a foundational understanding of how these critical in vitro parameters are determined, enabling researchers to critically evaluate and compare the growing class of dual-acting incretin (B1656795) mimetics. This detailed in vitro analysis is a cornerstone for the continued development and optimization of multi-agonist therapies for metabolic diseases.
References
A Cross-Validated Look at Mazdutide's Impact on Insulin Sensitivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of metabolic disease therapeutics is rapidly evolving, with novel incretin-based therapies demonstrating significant promise. Mazdutide (B15498200), a dual agonist of the glucagon-like peptide-1 (GLP-1) and glucagon (B607659) (GCG) receptors, has emerged as a potent agent for improving glycemic control and promoting weight loss. A key aspect of its therapeutic profile is its effect on insulin (B600854) sensitivity. This guide provides a comprehensive comparison of this compound's effects on insulin sensitivity against other leading GLP-1 receptor agonists, supported by available experimental data from key clinical trials.
Comparative Analysis of Insulin Sensitivity Modulation
This compound's unique dual-agonist mechanism of action is believed to contribute to its robust effects on glucose metabolism and insulin sensitivity. By activating both GLP-1 and glucagon receptors, this compound not only enhances insulin secretion and suppresses appetite but may also increase energy expenditure and improve hepatic fat metabolism.[1][2][3] This multifaceted approach is thought to address multiple underlying pathological factors of insulin resistance.
To provide a clear quantitative comparison, the following table summarizes the effects of this compound and other key GLP-1 receptor agonists on the Homeostatic Model Assessment for Insulin Resistance (HOMA-IR), a widely used marker of insulin sensitivity.
| Drug | Clinical Trial Program | Dosage(s) | Baseline HOMA-IR (Mean) | Change in HOMA-IR from Baseline | Citation(s) |
| This compound | DREAMS-3 | 6 mg | 8.02% (HbA1c) | Data on specific HOMA-IR change not yet fully reported, but trials report "improved insulin sensitivity". | [4] |
| GLORY-1 | 4 mg, 6 mg | 31.1 kg/m ² (BMI) | Data on specific HOMA-IR change not yet fully reported, but trials report "improved insulin sensitivity". | [5] | |
| Tirzepatide | SURPASS-2 | 5 mg, 10 mg, 15 mg | ~34 kg/m ² (BMI) | -15.5% to -24.0% | [6] |
| Semaglutide (B3030467) | SUSTAIN 3 | 1.0 mg | ~95.8 kg (Weight) | Significant reduction compared to exenatide (B527673) ER. | [7] |
| Meta-analysis | 0.5 mg, 1.0 mg | Not Specified | Pooled effect ratio of 0.82 (95% CI: 0.73–0.94) vs. comparators. | [8] | |
| Liraglutide (B1674861) | SCALE | 3.0 mg | Not Specified | Significant decrease at 2 and 14 weeks. | [9] |
| Dulaglutide | AWARD-3 | 0.75 mg, 1.5 mg | Not Specified | No significant change in HOMA2-IR. | [10] |
Note: Direct comparison of HOMA-IR changes across different trials should be interpreted with caution due to variations in study populations, baseline characteristics, and methodologies. The data for this compound's specific impact on HOMA-IR is still emerging from the full publications of the DREAMS and GLORY trial series.
Experimental Protocols: A Methodological Overview
The clinical trials cited in this guide employed rigorous, randomized, and controlled designs to evaluate the efficacy and safety of these agents. Below are summaries of the key experimental protocols.
This compound Clinical Trial Program (DREAMS and GLORY)
-
DREAMS-3: This Phase 3, multicenter, randomized, open-label trial compared the efficacy and safety of this compound (6 mg) with semaglutide (1 mg) in Chinese adults with type 2 diabetes and obesity over 32 weeks. The primary endpoint was the proportion of participants achieving both HbA1c <7.0% and a body weight reduction of ≥10%.[4]
-
GLORY-1: A Phase 3, randomized, double-blind, placebo-controlled trial that assessed the efficacy and safety of this compound (4 mg and 6 mg) in Chinese adults with overweight or obesity over 48 weeks. The co-primary endpoints were the percentage change in body weight and the proportion of participants with a weight reduction of ≥5% at week 32.[5]
Tirzepatide Clinical Trial Program (SURPASS)
-
SURPASS-2: A 40-week, multicenter, randomized, open-label, parallel-group trial comparing three doses of tirzepatide (5 mg, 10 mg, and 15 mg) with semaglutide (1 mg) in patients with type 2 diabetes inadequately controlled with metformin. The primary endpoint was the mean change from baseline in HbA1c.[6]
Semaglutide Clinical Trial Program (SUSTAIN)
-
SUSTAIN 3: A 56-week, open-label, active-comparator, parallel-group, randomized trial comparing once-weekly semaglutide 1.0 mg with exenatide ER 2.0 mg in adults with type 2 diabetes inadequately controlled on oral antidiabetic drugs. The primary endpoint was the change from baseline in HbA1c.[7]
Liraglutide Clinical Trial Program (SCALE)
-
SCALE Insulin: A 56-week, randomized, double-blind, placebo-controlled, multinational trial assessing the effect of liraglutide 3.0 mg versus placebo on weight loss in individuals with overweight or obesity and insulin-treated type 2 diabetes.[11]
Dulaglutide Clinical Trial Program (AWARD)
-
AWARD-3: A 52-week, double-blind study that randomized patients with early-stage type 2 diabetes to receive dulaglutide (1.5 mg or 0.75 mg) or metformin. The primary objective was to compare the change in HbA1c from baseline at 26 weeks between dulaglutide 1.5 mg and metformin.[10]
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow
To illustrate the underlying biological mechanisms and the structure of the clinical trials, the following diagrams are provided in DOT language.
References
- 1. pharmacally.com [pharmacally.com]
- 2. diabetesonthenet.com [diabetesonthenet.com]
- 3. Innovent’s this compound hits phase III endpoints in type 2 diabetes | BioWorld [bioworld.com]
- 4. Innovent's this compound Shows Superiority in Glycemic Control with Weight Loss over Semaglutide in a Head-to-head Phase 3 Clinical Trial DREAMS-3 [prnewswire.com]
- 5. bariatricnews.net [bariatricnews.net]
- 6. Tirzepatide Improved Markers of Islet Cell Function and Insulin Sensitivity in People With T2D (SURPASS-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. Weight Loss–Independent Effect of Liraglutide on Insulin Sensitivity in Individuals With Obesity and Prediabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. Efficacy and Safety of Liraglutide 3.0 mg in Individuals With Overweight or Obesity and Type 2 Diabetes Treated With Basal Insulin: The SCALE Insulin Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Mazdutide vs. Dulaglutide: A Comparative Analysis of Efficacy in Type 2 Diabetes Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of mazdutide (B15498200) and dulaglutide in preclinical and clinical models of type 2 diabetes (T2D). The information is intended to support research, scientific evaluation, and drug development efforts in the field of metabolic diseases.
Mechanism of Action: A Tale of Two Agonists
Dulaglutide is a long-acting glucagon-like peptide-1 receptor (GLP-1R) agonist.[1] Its mechanism of action centers on mimicking the effects of the native incretin (B1656795) hormone GLP-1, which includes glucose-dependent insulin (B600854) secretion, suppression of glucagon (B607659) secretion, and delayed gastric emptying.[1]
This compound, in contrast, is a dual agonist, targeting both the GLP-1 receptor and the glucagon receptor (GCGR).[2][3][4][5][6] This dual agonism not only encompasses the therapeutic benefits of GLP-1R activation but also leverages the metabolic effects of glucagon, such as increased energy expenditure and enhanced hepatic fat metabolism.[2][5]
Signaling Pathways
The distinct mechanisms of these two drugs are rooted in their respective signaling pathways.
Caption: Simplified signaling pathway of Dulaglutide.
Caption: Simplified signaling pathway of this compound.
Preclinical Efficacy in a T2D Animal Model
A study investigated the effects of this compound on cognitive behavior and cerebral pathology in male db/db mice, a model of T2D, in comparison to dulaglutide.[5]
| Parameter | This compound Treated Group | Dulaglutide Treated Group | Finding |
| Cognitive Performance | Significantly improved | --- | This compound showed superior improvement in cognitive function.[2] |
| Neuronal Structure | Improvements observed | --- | Pathological assessments revealed enhancements in neuronal structure.[2][5] |
| Brain Tissue Integrity | Improvements observed | --- | This compound treatment led to better brain tissue integrity.[2][5] |
Experimental Protocol: Preclinical Study in db/db Mice
-
Animal Model: Male db/db mice, a genetic model of type 2 diabetes and obesity.
-
Treatment Groups: Mice were treated with either this compound or dulaglutide.
-
Assessments:
-
Cognitive Behavior: Evaluated using comprehensive behavioral tests.
-
Cerebral Pathology: Assessed through pathological examination of brain tissue to evaluate neuronal structure and integrity.
-
Multi-omics Analysis: Employed to investigate underlying molecular mechanisms related to neuroprotection, energy metabolism, and synaptic plasticity.[2][5]
-
Clinical Efficacy in Patients with Type 2 Diabetes
Multiple clinical trials have directly compared the efficacy of this compound and dulaglutide in adult patients with T2D.
Phase 2 Randomized Controlled Trial
A phase 2, randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety of this compound in Chinese patients with T2D.[7][8][9]
| Parameter | This compound (3 mg) | This compound (4.5 mg) | This compound (6 mg) | Dulaglutide (1.5 mg) | Placebo |
| Mean Change in HbA1c from Baseline to Week 20 | -1.41% | -1.67% | -1.55% | -1.35% | +0.03% |
| Mean Percent Change in Body Weight from Baseline to Week 20 | --- | --- | up to -7.1% | -2.7% | -1.4% |
| Patients Achieving HbA1c <7.0% at Week 20 | 54.0% | 73.5% | 73.5% | 60.0% | 17.6% |
| Patients Achieving Body Weight Loss ≥5% at Week 20 | 24.0% | 37.0% | 57.1% | 18.0% | 9.8% |
| Patients Achieving Body Weight Loss ≥10% at Week 20 | 16.0% | --- | 49.0% | 0% | 0% |
-
Study Design: A randomized, double-blind, placebo-controlled, active-referenced (1.5 mg dulaglutide) phase 2 trial.[7][8]
-
Participants: Adults with type 2 diabetes inadequately controlled with diet and exercise alone or with stable metformin (B114582) (HbA1c 7.0–10.5%).[7][8][9]
-
Intervention: Participants were randomly assigned to receive subcutaneous injections of 3 mg, 4.5 mg, or 6 mg of this compound, 1.5 mg of open-label dulaglutide, or placebo once weekly for 20 weeks.[7][8][9]
-
Primary Outcome: Change in HbA1c from baseline to week 20.[7][8][9]
Caption: Phase 2 Clinical Trial Workflow.
DREAMS-2 Phase 3 Clinical Trial
The DREAMS-2 study was a multi-center, randomized, phase 3 clinical trial comparing the efficacy and safety of this compound and dulaglutide in Chinese adults with T2D.[10][11]
| Parameter | This compound (4.0 mg) | This compound (6.0 mg) | Dulaglutide (1.5 mg) |
| Mean HbA1c Reduction from Baseline at Week 28 | -1.69% | -1.73% | -1.36% |
| Mean Weight Reduction from Baseline at Week 28 | -9.24% | -7.13% | -2.86% |
| Patients Achieving HbA1c <7.0% at Week 28 | 71.2% | 74.2% | 62.1% |
| Patients Achieving HbA1c ≤6.5% at Week 28 | 54.8% | 63.1% | 42.1% |
| Patients Achieving Weight Reduction ≥5% at Week 28 | 62.4% | 78.2% | 26.9% |
| Patients Achieving Both Weight Reduction ≥5% and HbA1c <7.0% at Week 28 | 50.1% | 64.3% | 19.4% |
-
Study Design: A multi-center, randomized, phase 3 clinical trial.[11]
-
Participants: 731 Chinese adults with T2D who had inadequate glycemic control with metformin monotherapy or in combination with other oral anti-diabetic medications.[12][10]
-
Intervention: Participants were randomized to receive either 4.0 mg or 6.0 mg of this compound or 1.5 mg of dulaglutide for 28 weeks.[12][10]
-
Primary Endpoint: The change in HbA1c from baseline to week 28.
Summary of Findings
Both preclinical and clinical data consistently demonstrate that this compound offers superior efficacy in glycemic control and weight reduction compared to dulaglutide in models of type 2 diabetes. The dual agonism of GLP-1R and GCGR by this compound appears to provide a synergistic effect, leading to more pronounced metabolic benefits. For researchers and drug development professionals, these findings highlight the potential of multi-agonist therapies in the management of T2D and related metabolic disorders. Further investigation into the long-term safety and cardiovascular outcomes of this compound will be crucial in fully defining its therapeutic role.
References
- 1. GLP-1R Signaling and Functional Molecules in Incretin Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. metabolon.com [metabolon.com]
- 5. This compound, a dual agonist targeting GLP-1R and GCGR, mitigates diabetes-associated cognitive dysfunction: mechanistic insights from multi-omics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. China clears this compound as first dual GCG/GLP-1RA for weight loss | BioWorld [bioworld.com]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. Efficacy and Safety of this compound in Chinese Patients With Type 2 Diabetes: A Randomized, Double-Blind, Placebo-Controlled Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and Safety of this compound in Chinese Patients With Type 2 Diabetes: A Randomized, Double-Blind, Placebo-Controlled Phase 2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Outperforms Dulaglutide in Chinese Type 2 Diabetes: Phase 3 DREAMS-2 Results Presented at EASD 2024 [synapse.patsnap.com]
- 11. medthority.com [medthority.com]
- 12. Head-to-head Superiority over Dulaglutide: Innovent's Phase 3 Clinical Trial DREAMS-2 of this compound in Chinese Patients with Type 2 Diabetes were Orally Presented at EASD 2024 [prnewswire.com]
Safety Operating Guide
Personal protective equipment for handling Mazdutide
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety, handling, and disposal information for Mazdutide, a dual glucagon-like peptide-1 (GLP-1) and glucagon (B607659) receptor agonist. Adherence to these guidelines is essential to ensure laboratory safety and maintain the integrity of the product.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, proper handling is crucial, especially for the lyophilized powder, to prevent inhalation and skin contact.[1][2] The following table summarizes the recommended personal protective equipment.
| PPE Category | Item | Specifications & Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are suitable to prevent skin contact.[3] It is recommended to wear two pairs of gloves when handling hazardous drugs.[4] |
| Body Protection | Lab Coat | A standard lab coat should be worn to protect clothing and skin.[3] A disposable gown made of low-permeability fabric is recommended.[4] |
| Eye Protection | Safety Goggles | Wear to protect against dust particles from the lyophilized powder or splashes from the reconstituted solution.[3] |
| Respiratory Protection | Respirator/Face Mask | Recommended when handling the lyophilized powder to avoid inhalation of dust.[3] In some cases, a face shield can also be used for full facial protection.[5] |
Operational Plan: Safe Handling and Storage
Proper handling and storage are vital for maintaining this compound's stability and efficacy. Peptides are sensitive to factors like temperature, light, and moisture.[6][7][8][9]
Step-by-Step Handling Procedure:
-
Preparation: Before handling, allow the vial of lyophilized this compound to warm to room temperature in a desiccator to prevent moisture absorption.[7][10] Ensure the designated work area is clean and uncluttered.
-
Personal Protective Equipment: Put on all required PPE as detailed in the table above.
-
Weighing: If weighing the lyophilized powder, do so quickly in a designated area, minimizing the creation of dust.[7] Tightly reseal the container immediately after.
-
Reconstitution: If preparing a solution, use a sterile buffer (pH 5-6 is often recommended for peptide solutions).[10] Slowly add the solvent to the vial, allowing it to run down the side. Gently swirl the vial to dissolve the peptide; do not shake vigorously.[10] Sonication may be used to aid dissolution, but avoid excessive heating.[7]
-
Storage of Solutions: For short-term storage, keep peptide solutions at 2-8°C. For long-term storage, it is recommended to aliquot the solution into single-use vials and store them frozen at -20°C or colder.[10] Avoid repeated freeze-thaw cycles.[8][10]
Disposal Plan
Proper disposal of this compound and associated materials is critical to prevent environmental contamination and accidental exposure. As specific disposal guidelines for this compound are not available, the following procedures are based on best practices for similar peptide-based injectable drugs like other GLP-1 receptor agonists.
Step-by-Step Disposal Procedure:
-
Segregation of Waste:
-
Sharps Waste: Needles, syringes, and used injector pens must be disposed of immediately in an FDA-cleared sharps disposal container.[1][6] If a sharps container is not available, a heavy-duty plastic household container (e.g., a laundry detergent bottle) with a tight-fitting, puncture-resistant lid can be used as a temporary measure.[1]
-
Unused or Expired Medication: Unused or expired this compound, whether in lyophilized or solution form, should be disposed of as pharmaceutical waste.
-
Contaminated Materials: Gloves, empty vials, and other materials contaminated with this compound should be collected in a designated chemical waste container.[3]
-
-
Disposal of Sharps Containers:
-
Disposal of Unused Medication:
-
Drug Take-Back Programs: The preferred method for disposing of unused or expired medication is through a drug take-back program.[6]
-
Household Trash Disposal (if no take-back program is available):
-
Do not flush unused medication down the toilet unless specifically instructed to do so.
-
Remove the drug from its original container.
-
Mix the medication (do not crush tablets or capsules) with an unappealing substance such as dirt, cat litter, or used coffee grounds.
-
Place the mixture in a sealed plastic bag or container to prevent leakage.
-
Dispose of the sealed container in your household trash.
-
-
Incineration: For laboratory settings, unused this compound should be treated as chemical waste and disposed of via a licensed incineration facility, in accordance with institutional and regulatory guidelines.
-
This compound Signaling Pathway
This compound functions as a dual agonist for the glucagon-like peptide-1 receptor (GLP-1R) and the glucagon receptor (GCGR).[11][12][13] This dual action leads to synergistic effects on glucose control, weight loss, and overall metabolic health.
Caption: Dual agonism of this compound on GLP-1 and Glucagon receptors.
References
- 1. Ozempic and Wegovy needles require proper disposal, health officials say | Fox News [foxnews.com]
- 2. victoza.com [victoza.com]
- 3. Using the Victoza® Pen | Victoza® (liraglutide) injection 1.2 mg or 1.8 mg [victoza.com]
- 4. Peptide Storage and Handling 101 - Victory Men's Health [victorymenshealth.com]
- 5. pharmacyplanet.com [pharmacyplanet.com]
- 6. How Should I Dispose of Wegovy Pens? [healthline.com]
- 7. pharmaceuticalcommerce.com [pharmaceuticalcommerce.com]
- 8. businesswaste.com [businesswaste.com]
- 9. Safe Disposal of Needles, Vials, & More | NovoCare® [novocare.com]
- 10. livewellcumming.com [livewellcumming.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. mct2d.org [mct2d.org]
- 13. peptidedosages.com [peptidedosages.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
